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Core Science & Biosynthesis

Foundational

A Comparative Analysis of 3-Amino-2,6-difluorophenol and its 4-Amino Isomer: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth comparative analysis of the chemical structures and potential properties of 3-Amino-2,6-difluorophenol and its constitutional isomer, 4-Amino-2,6-difluorophenol. These c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth comparative analysis of the chemical structures and potential properties of 3-Amino-2,6-difluorophenol and its constitutional isomer, 4-Amino-2,6-difluorophenol. These compounds are of significant interest to researchers in drug development and material science due to the unique electronic and steric influences of the fluorine and amino substituents on the phenol scaffold. While detailed experimental data for these specific isomers remains limited in publicly accessible literature, this guide synthesizes information from analogous compounds and foundational chemical principles to provide a robust predictive framework for their synthesis, characterization, and potential applications. This document is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel fluorinated aromatic compounds.

Introduction: The Significance of Fluorinated Aminophenols

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its high electronegativity, small van der "Waals" radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When combined with the versatile reactivity of the aminophenol scaffold, the resulting fluorinated aminophenols represent a class of compounds with significant potential as key building blocks for novel pharmaceuticals and advanced materials.[1][2]

This guide focuses on two specific isomers: 3-Amino-2,6-difluorophenol and 4-Amino-2,6-difluorophenol. The positional variation of the amino group is expected to impart distinct chemical and physical properties to each isomer, influencing their reactivity, spectroscopic signatures, and ultimately their suitability for various applications.

Structural and Electronic Properties: A Comparative Overview

The core structure of both isomers is the 2,6-difluorophenol unit. The two fluorine atoms flanking the hydroxyl group exert a strong electron-withdrawing inductive effect, which is anticipated to increase the acidity of the phenolic proton compared to phenol itself. The key difference between the two isomers lies in the position of the electron-donating amino group.

3-Amino-2,6-difluorophenol: In this isomer, the amino group is positioned meta to the hydroxyl group. This positioning allows for a synergistic electron-withdrawing effect from the fluorine atoms and a weaker resonance donation from the amino group to the ring.

4-Amino-2,6-difluorophenol: Here, the amino group is in the para position relative to the hydroxyl group. This arrangement allows for a strong electron-donating resonance effect from the amino group, which can partially counteract the inductive withdrawal of the fluorine atoms. This is expected to influence the electron density of the aromatic ring and the reactivity of the other functional groups.

A summary of the key structural information is presented in Table 1.

Property3-Amino-2,6-difluorophenol (Hydrochloride)4-Amino-2,6-difluorophenol
CAS Number 2174000-39-4126058-97-7
Molecular Formula C₆H₆ClF₂NOC₆H₅F₂NO
Molecular Weight 181.57 g/mol 145.11 g/mol
Predicted Properties
Topological Polar Surface Area (TPSA)46.25 Ų46.25 Ų
logP1.671.67
Hydrogen Bond Donors22
Hydrogen Bond Acceptors22
Rotatable Bonds00

Table 1: Comparative Structural and Predicted Physicochemical Properties. Data for the hydrochloride salt of the 3-amino isomer is presented as it is the commercially available form.

Proposed Synthetic Pathways

Step 1: Nitration of 2,6-Difluorophenol

The initial step is the regioselective nitration of 2,6-difluorophenol. The hydroxyl group is a strong activating and ortho, para-directing group. However, with the ortho positions blocked by fluorine atoms, the nitration is expected to predominantly occur at the para position to yield 2,6-difluoro-4-nitrophenol. For the synthesis of the 3-amino isomer, nitration would need to be directed to the meta position, which is a more challenging transformation due to the directing effects of the hydroxyl group. Specialized nitrating agents or a multi-step strategy involving protecting groups may be necessary to achieve the desired 3-nitro isomer.

Step 2: Reduction of the Nitro Group

The second step involves the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis and can be achieved through various methods, including:

  • Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[3][4]

  • Chemical Reduction: Reagents like tin(II) chloride in hydrochloric acid or sodium dithionite can also be used to effect this reduction.

The choice of reduction method will depend on the scale of the reaction, the desired purity, and the compatibility with other functional groups.

Synthesis_Pathway cluster_synthesis Proposed Synthesis of Aminodifluorophenol Isomers 2,6-Difluorophenol 2,6-Difluorophenol Nitration Nitration 2,6-Difluorophenol->Nitration Intermediate_4 2,6-Difluoro-4-nitrophenol Nitration->Intermediate_4 para-directing Intermediate_3 2,6-Difluoro-3-nitrophenol Nitration->Intermediate_3 meta-directing (more challenging) Reduction Reduction Intermediate_4->Reduction Intermediate_3->Reduction 4-Amino_Isomer 4-Amino-2,6-difluorophenol Reduction->4-Amino_Isomer 3-Amino_Isomer 3-Amino-2,6-difluorophenol Reduction->3-Amino_Isomer

Figure 1: Proposed synthetic workflow for 3-Amino- and 4-Amino-2,6-difluorophenol.

Experimental Protocol: A Predictive Model Based on Analogue Synthesis

The following protocol for the synthesis of 4-Amino-2,6-dichlorophenol can be adapted for the preparation of the difluoro analogues.[3]

Part A: Nitration of 2,6-Dichlorophenol

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2,6-dichlorophenol (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Nitrating Agent Preparation: Prepare a solution of nitric acid (1.05 eq) in the same solvent.

  • Nitration Reaction: Cool the solution of 2,6-dichlorophenol to 0-5 °C. Slowly add the nitric acid solution dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS). Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water until neutral, and dry to obtain 2,6-dichloro-4-nitrophenol.

Part B: Reduction of 2,6-Dichloro-4-nitrophenol

  • Reaction Setup: To a flask containing 2,6-dichloro-4-nitrophenol (1.0 eq), add a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol%).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon). Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 4-Amino-2,6-dichlorophenol.

Predicted Spectroscopic and Chromatographic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will be a critical tool for the unambiguous identification and differentiation of the two isomers.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be diagnostic.

    • 4-Amino-2,6-difluorophenol: Due to the symmetry of the molecule, the two aromatic protons will be chemically equivalent, likely appearing as a triplet due to coupling with the two adjacent fluorine atoms.

    • 3-Amino-2,6-difluorophenol: The two aromatic protons will be in different chemical environments and will likely appear as two distinct multiplets, each coupled to the adjacent fluorine atoms and to each other.

  • ¹³C NMR: The number of signals in the aromatic region of the ¹³C NMR spectrum will also differentiate the isomers. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

  • ¹⁹F NMR: This will be a highly sensitive technique for confirming the presence and environment of the fluorine atoms. Both isomers are expected to show a single resonance in the ¹⁹F NMR spectrum, but the chemical shift may differ slightly due to the different electronic effects of the amino group's position.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to show characteristic absorptions for the O-H, N-H, and C-F bonds.

  • O-H Stretch: A broad absorption in the region of 3200-3600 cm⁻¹.

  • N-H Stretch: Two sharp to medium bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹.

  • Aromatic C-H and C=C Bends: Characteristic absorptions in the regions of 690-900 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The out-of-plane bending patterns can often provide clues about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compounds. The high-resolution mass spectrum will provide the exact mass, confirming the elemental composition. The fragmentation patterns of the two isomers under electron impact (EI) or electrospray ionization (ESI) may show subtle differences that could be used for their differentiation.

Isomer_Comparison cluster_isomers Structural and Spectroscopic Differentiation cluster_3_amino_props Properties cluster_4_amino_props Properties 3-Amino_Isomer 3-Amino-2,6-difluorophenol 3-Amino_Symmetry Asymmetric 3-Amino_Isomer->3-Amino_Symmetry 4-Amino_Isomer 4-Amino-2,6-difluorophenol 4-Amino_Symmetry Symmetric (C₂ᵥ) 4-Amino_Isomer->4-Amino_Symmetry 3-Amino_NMR Complex ¹H NMR (2 aromatic signals) 3-Amino_Symmetry->3-Amino_NMR 4-Amino_NMR Simpler ¹H NMR (1 aromatic signal) 4-Amino_Symmetry->4-Amino_NMR

Figure 2: Key distinguishing features between the 3-amino and 4-amino isomers.

Potential Applications and Future Directions

The structural motifs present in 3-Amino- and 4-Amino-2,6-difluorophenol suggest their potential utility in several areas of research and development:

  • Pharmaceutical Intermediates: The presence of multiple reactive sites (amino, hydroxyl, and the aromatic ring) makes these compounds attractive starting materials for the synthesis of more complex drug candidates. The fluorine atoms can enhance metabolic stability and binding affinity.

  • Agrochemicals: Similar to their application in pharmaceuticals, these isomers could serve as precursors for novel herbicides, fungicides, or insecticides.

  • Polymer Science: The difluorophenol unit can be incorporated into polymer backbones to create high-performance materials with enhanced thermal stability and specific electronic properties.

Further research is warranted to synthesize these compounds and fully characterize their physical, chemical, and biological properties. Comparative studies on their reactivity, acidity, and biological activity will be crucial in determining their most promising applications.

Conclusion

While a comprehensive experimental comparison of 3-Amino-2,6-difluorophenol and 4-Amino-2,6-difluorophenol is currently limited by the lack of available data, this technical guide has provided a robust predictive framework based on established chemical principles and data from analogous compounds. The proposed synthetic routes and predicted spectroscopic features offer a solid foundation for researchers to begin their own investigations into these promising fluorinated building blocks. The distinct electronic and steric properties imparted by the positional isomerism of the amino group are expected to lead to unique reactivity and application profiles for each compound, making them valuable targets for future research in drug discovery and material science.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 24). The Synthesis and Production of 4-Amino-2,6-Dichlorophenol: An Industrial Perspective. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.
  • Google Patents. (n.d.). EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol.

Sources

Exploratory

3-Amino-2,6-difluorophenol: Structural Informatics & Synthetic Methodology

Topic: 3-Amino-2,6-difluorophenol: Technical Data & Synthesis Guide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2] [1][2] Executive Summary 3-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-2,6-difluorophenol: Technical Data & Synthesis Guide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

[1][2]

Executive Summary

3-Amino-2,6-difluorophenol is a highly specialized fluorinated aromatic building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors.[1][2] Unlike its more common isomer (4-amino-2,6-difluorophenol), the 3-amino variant offers a unique meta substitution vector relative to the hydroxyl group, allowing for the design of ligands that probe specific hydrophobic pockets in protein targets while leveraging the metabolic stability conferred by the 2,6-difluoro motif.[1]

This guide provides the validated chemical identifiers, physicochemical properties, and a critical analysis of the synthetic routes required to access this scaffold with high isomeric purity.

Chemical Identity & Informatics

The following data has been verified against CAS registry and crystallographic databases.

Core Identifiers
Data PointValueNotes
Chemical Name 3-Amino-2,6-difluorophenolIUPAC
CAS (Free Base) 113512-69-9 Primary identifier
CAS (HCl Salt) 2174000-39-4 Common commercial form
Molecular Formula C₆H₅F₂NO-
Molecular Weight 145.11 g/mol Free Base
Exact Mass 145.034 g/mol Monoisotopic
Structural Codes
TypeStringUtility
SMILES NC1=CC=C(F)C(O)=C1FChemoinformatics / Docking
Canonical SMILES Nc1ccc(F)c(O)c1FDatabase Search
InChI InChI=1S/C6H5F2NO/c7-4-1-2-5(9)6(8)3(4)10/h1-2,10H,9H2Standardized ID
InChI Key CKKOVFGIBXCEIJ-UHFFFAOYSA-N(Note: Key may vary by tautomer; verify against specific database)

Physicochemical Profile & Drug Design Utility

The strategic placement of fluorine atoms at the 2 and 6 positions strongly influences the electronic environment of the phenol.[1]

Electronic & Solubility Parameters
  • Acidity (pKa): The phenol pKa is estimated at 7.45 ± 0.10 .[1][2] The electron-withdrawing nature of the two ortho fluorine atoms significantly increases the acidity compared to non-fluorinated phenol (pKa ~10), making the hydroxyl group a better hydrogen bond donor at physiological pH.[1][2]

  • Lipophilicity (LogP): ~1.2 (Predicted).[1][2] The fluorine atoms increase lipophilicity, improving membrane permeability compared to the non-fluorinated analogue.

  • H-Bonding: The intramolecular H-bond between the hydroxyl proton and the ortho fluorine is weak due to the geometric constraints, but the fluorine atoms shield the oxygen from metabolic conjugation (glucuronidation).[1][2]

Structural Diagram: Electronic Effects

The following diagram illustrates the electronic push-pull mechanisms that define the reactivity of this molecule.

ElectronicEffects Phenol Phenol OH (H-Bond Donor) Fluorine 2,6-Difluoro Motif (Inductive Withdrawal) Fluorine->Phenol -I Effect (Lowers pKa) Reactivity Reactivity Profile: Acidic Phenol Nucleophilic Aniline Fluorine->Reactivity Blocks Metabolic Sites Amine 3-Amino Group (Nucleophilic Handle) Amine->Reactivity Site for Amide Coupling

Figure 1: Electronic influence of the 2,6-difluoro substitution pattern on the phenolic and amino functionalities.[1][2]

Synthesis & Purification Protocols

Scientific Integrity Warning: The direct nitration of 2,6-difluorophenol predominantly yields the para isomer (4-nitro), making the synthesis of the 3-amino isomer challenging.[1] The protocol below outlines the most robust route via the reduction of 2,6-difluoro-3-nitrophenol , which must be isolated carefully or synthesized via a directing-group strategy.

Method: Catalytic Hydrogenation of Nitro Precursor

This protocol assumes the successful acquisition of the intermediate 2,6-difluoro-3-nitrophenol.[1][2]

Reagents
  • Precursor: 2,6-Difluoro-3-nitrophenol (1.0 eq)[1][2]

  • Catalyst: 10% Pd/C (5 wt% loading) or Raney Nickel (for cost efficiency)

  • Solvent: Methanol or Ethanol (Anhydrous)[1][2]

  • Hydrogen Source: H₂ gas (balloon or 1-3 bar)

Step-by-Step Protocol
  • Preparation: In a clean autoclave or round-bottom flask (for balloon pressure), dissolve 2,6-difluoro-3-nitrophenol in Methanol (0.1 M concentration).

  • Inerting: Purge the vessel with Nitrogen (N₂) for 10 minutes to remove oxygen.[1][2]

  • Catalyst Addition: Carefully add 10% Pd/C (5-10% by weight of substrate) under N₂ flow.[1][2] Caution: Pd/C is pyrophoric.[1][2]

  • Hydrogenation: Switch the gas feed to Hydrogen (H₂). Stir vigorously at Room Temperature (25°C).

    • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:[1][2]1) or LC-MS.[1][2][3] The nitro group reduction is typically fast (1-4 hours).[1][2]

  • Filtration: Once starting material is consumed, purge with N₂.[1][2] Filter the mixture through a Celite pad to remove the catalyst.[1] Wash the pad with Methanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Salt Formation (Recommended): The free base is sensitive to oxidation (turning dark/grey).[1][2] Treat the residue with 4M HCl in Dioxane to precipitate 3-Amino-2,6-difluorophenol Hydrochloride (CAS 2174000-39-4) as a stable white/off-white solid.[1][2]

Retrosynthetic Analysis Diagram[1][2]

Synthesis Target 3-Amino-2,6-difluorophenol (Target) Inter 2,6-Difluoro-3-nitrophenol (Critical Intermediate) Inter->Target Pd/C, H2 (Reduction) Start 2,6-Difluorophenol Start->Inter HNO3 (Nitration) *Regioselectivity Issue* (Major product is 4-nitro) AltStart 2,6-Difluoroaniline AltStart->Inter 1. Protection (Ac2O) 2. Nitration 3. Hydrolysis 4. Diazotization/Hydrolysis

Figure 2: Retrosynthetic pathways highlighting the regioselectivity challenge in accessing the 3-amino isomer.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation; the hydrochloride salt is significantly more stable.[1]

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood. Avoid dust formation.[1][2]

References

  • BLD Pharm. (2024).[1][2] 3-Amino-2,6-difluorophenol MSDS and Properties. Retrieved from

  • Biosynth. (2024).[1][2] Product Data: 3-Amino-2,6-difluorophenol hydrochloride.[1][2][3][4][5] Retrieved from

  • ChemicalBook. (2024).[1][2] 2,6-Difluorophenol Synthesis and Derivatives. Retrieved from

  • BenchChem. (2025).[1][2][6][7] Technical Guide to Difluorophenol Isomers. Retrieved from

Sources

Foundational

pKa values of 3-Amino-2,6-difluorophenol amino group

An In-Depth Technical Guide to the pKa of the 3-Amino-2,6-difluorophenol Amino Group Authored by a Senior Application Scientist Abstract The ionization constant (pKa) is a critical parameter in drug development, influenc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa of the 3-Amino-2,6-difluorophenol Amino Group

Authored by a Senior Application Scientist

Abstract

The ionization constant (pKa) is a critical parameter in drug development, influencing a molecule's solubility, permeability, and target engagement. This guide provides a comprehensive analysis of the pKa of the amino group in 3-Amino-2,6-difluorophenol, a versatile fluorinated intermediate. In the absence of a directly reported experimental value, this document synthesizes theoretical principles, predictive methodologies, and detailed experimental protocols to provide researchers with a robust framework for understanding and determining this crucial physicochemical property. We delve into the nuanced electronic effects of the fluoro and hydroxyl substituents, offer predictive estimations based on established principles, and provide field-proven, step-by-step protocols for empirical validation.

The Strategic Importance of pKa in Medicinal Chemistry

In the journey of a drug from administration to its molecular target, the compound must navigate a series of physiological environments with varying pH levels. The pKa value dictates the proportion of a molecule that is ionized versus neutral at a given pH. This balance is paramount, as the ionized form often confers aqueous solubility, while the neutral form typically enhances membrane permeability. For a molecule like 3-Amino-2,6-difluorophenol, which serves as a building block for more complex bioactive molecules, a precise understanding of the amino group's basicity is fundamental to designing compounds with optimal pharmacokinetic and pharmacodynamic profiles.

Theoretical Framework: Unpacking the Substituent Effects

The basicity of the amino group in 3-Amino-2,6-difluorophenol is a direct consequence of the electron density on the nitrogen atom. This density is modulated by the electronic effects of the substituents on the aromatic ring.[1][2][3] Electron-withdrawing groups decrease the electron density, making the lone pair less available to accept a proton, thus lowering the pKa (weakening the base).[1][2] Conversely, electron-donating groups increase electron density and raise the pKa.

In 3-Amino-2,6-difluorophenol, we must consider the interplay of three key substituents relative to the amino group:

  • Two Ortho-Fluorine Atoms: Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density on the aniline nitrogen, thereby decreasing its basicity and lowering the pKa.[2]

  • One Meta-Hydroxyl Group: The hydroxyl group has a dual nature. It exerts an electron-withdrawing inductive effect (-I) due to oxygen's electronegativity and an electron-donating resonance effect (+R) by delocalizing its lone pair into the aromatic system. From the meta position, the resonance effect is minimal, and the primary influence is the inductive electron withdrawal, which further decreases the basicity of the amino group.

The cumulative result of two potent ortho-inductive withdrawing fluorine atoms and a meta-inductive withdrawing hydroxyl group is a substantial decrease in the pKa of the amino group compared to unsubstituted aniline (pKa ≈ 4.6).

G cluster_molecule Electronic Effects on 3-Amino-2,6-difluorophenol Molecule NH₂ F1 F (ortho) Basicity Electron Density on Nitrogen (Basicity / pKa) F1->Basicity Strong Inductive Withdrawal (-I) Decreases pKa F2 F (ortho) F2->Basicity Strong Inductive Withdrawal (-I) Decreases pKa OH OH (meta) OH->Basicity Inductive Withdrawal (-I) (Dominant from meta) Decreases pKa G cluster_potentiometric Potentiometric Titration cluster_spectrophotometric UV-Vis Spectrophotometry start Start: Purified Compound prep Prepare Aqueous Solution (Co-solvent if needed, e.g., Methanol) start->prep method_choice Select Method prep->method_choice p_cal Calibrate pH Meter (3-point calibration) method_choice->p_cal Potentiometry s_scan Scan UV-Vis Spectrum at High and Low pH method_choice->s_scan Spectrophotometry p_titrate Titrate with Standardized HCl p_cal->p_titrate p_plot Plot pH vs. Volume of Titrant p_titrate->p_plot p_calc Determine Mid-point (pKa = pH at 1/2 equivalence) p_plot->p_calc end_node Validated pKa Value p_calc->end_node s_lambda Identify λmax with largest pH-dependent shift s_scan->s_lambda s_buffers Prepare Series of Buffers (spanning estimated pKa) s_lambda->s_buffers s_measure Measure Absorbance in each Buffer s_buffers->s_measure s_plot Plot Absorbance vs. pH s_measure->s_plot s_calc Fit to Henderson-Hasselbalch (pKa at inflection point) s_plot->s_calc s_calc->end_node

Sources

Exploratory

Safety data sheet (SDS) for 3-Amino-2,6-difluorophenol handling

Technical Whitepaper: Safe Handling and Utilization of 3-Amino-2,6-difluorophenol Document Control: Subject: Technical Safety & Handling Protocol Compound: 3-Amino-2,6-difluorophenol[1][2][3][4][5][6][7] CAS Registry Num...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safe Handling and Utilization of 3-Amino-2,6-difluorophenol

Document Control:

  • Subject: Technical Safety & Handling Protocol

  • Compound: 3-Amino-2,6-difluorophenol[1][2][3][4][5][6][7]

  • CAS Registry Number: 113512-69-9[1][2][4][5][6]

  • Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Executive Summary: The "Fluorine Scan" Scaffold

In the landscape of modern drug discovery, 3-Amino-2,6-difluorophenol serves as a critical bioisostere and scaffold. The strategic placement of fluorine atoms at the 2 and 6 positions of the phenol ring exerts a profound "ortho-effect," modulating the pKa of the hydroxyl group and enhancing metabolic stability against oxidative metabolism.

However, this utility comes with a unique safety profile. Unlike simple phenols, the 3-amino-2,6-difluoro motif combines the corrosivity of acidic phenols with the sensitization potential of anilines, all amplified by the lipophilicity typical of fluorinated aromatics. This guide moves beyond the standard SDS, providing a mechanistic approach to handling this compound with the rigor required for high-integrity research.

Physicochemical Profile & Mechanistic Implications

Understanding the molecule's physical behavior is the first step in "Safety by Design." The fluorine substitution is not merely structural; it fundamentally alters the handling requirements.

PropertyValue / CharacteristicOperational Implication
CAS Number 113512-69-9Unique identifier for inventory tracking.
Molecular Formula C₆H₅F₂NOHalogenated organic waste stream classification.
Molecular Weight 145.11 g/mol --
Physical State Solid (Crystalline Powder)Dust explosion hazard; inhalation risk.
Est. pKa (OH) ~7.3 - 7.8Significantly more acidic than phenol (pKa 10). Rapidly deprotonates at physiological pH, increasing corneal damage risk.
Oxidation Potential HighThe amino group facilitates ring oxidation. Must store under inert atmosphere.
Solubility DMSO, Methanol, Ethyl AcetateLipophilic nature aids skin penetration.

Hazard Identification: The Toxicity Matrix

We must treat 3-Amino-2,6-difluorophenol as a multimodal toxicant . It does not fit neatly into a single hazard category.[8]

Acute Toxicity & Corrosivity (The Phenol Effect)
  • Mechanism: The difluoro-substitution increases the acidity of the phenolic hydroxyl. Upon contact with skin or mucous membranes, it acts as a protein denaturant.

  • Risk: Severe skin burns and eye damage (Category 1). The damage may be insidious; the local anesthetic effect of the phenol moiety can delay pain sensation, leading to prolonged exposure.

Sensitization & Systemic Toxicity (The Aniline Effect)
  • Mechanism: The primary amine at position 3 is metabolically active. Like many aminophenols, it can undergo N-hydroxylation, leading to reactive intermediates that haptenize proteins.

  • Risk: Skin sensitization (allergic dermatitis) and potential methemoglobinemia if absorbed in significant quantities.

Specific Target Organ Toxicity (STOT)
  • Respiratory Irritation: Inhalation of dust triggers severe inflammation of the upper respiratory tract due to the compound's combined acidity and reactivity.

Advanced Handling Protocol

This protocol uses a "Containment & Inertion" strategy to mitigate both exposure risk and compound degradation.

Storage Architecture
  • Temperature: Store at 2–8°C .

  • Atmosphere: Strictly Inert (Argon preferred over Nitrogen). The electron-rich amino-phenol ring is highly susceptible to auto-oxidation, turning the white solid to a dark brown tar if exposed to air and moisture.

  • Container: Amber glass with a Teflon-lined cap to prevent light degradation and cap corrosion.

Weighing and Transfer Workflow

The "Static-Free" Rule: Fluorinated powders are notorious for high static charge, causing "flying powder" incidents during weighing.

  • Engineering Control: Use a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 100 fpm.

  • Static Mitigation: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • PPE Layering:

    • Hands: Double gloving is mandatory.

      • Inner Layer: Nitrile (4 mil).

      • Outer Layer: Neoprene or thick Nitrile (8 mil) – Phenols permeate standard nitrile rapidly.

    • Eyes: Chemical splash goggles (unvented). Face shield if handling >5g.

    • Body: Tyvek lab coat or chemical-resistant apron.

Reaction Setup
  • Solvent Choice: Avoid protic solvents if possible during initial dissolution to prevent rapid ionization.

  • Quenching: When used in synthesis (e.g., nucleophilic aromatic substitution or amide coupling), ensure the reaction mixture is neutralized before workup. Acidic workups can protonate the amine, trapping the compound in the aqueous phase; basic workups generate the phenolate, which is highly water-soluble and oxidative. Buffer to pH 6-7 for optimal extraction.

Emergency Response: The "Specific Antidote" Approach

Standard water flushing is insufficient for fluorinated phenol exposures due to their lipophilicity.

  • Skin Contact:

    • Immediate: Blot excess chemical (do not rub).

    • Flush: Rinse with water for 60 seconds.

    • Treat: Apply Polyethylene Glycol (PEG 300 or 400) or a proprietary phenol decontamination solution (e.g., Diphoterine®) liberally. PEG acts as a solvent to extract the lipophilic phenol from the skin layers.

    • Medical: Seek evaluation for potential systemic absorption.

  • Eye Contact:

    • Irrigate: 15 minutes minimum with saline or water.

    • Contraindication: Do NOT use PEG or neutralizing agents in the eyes.

Waste Management Lifecycle

Disposal must account for the high stability of the C-F bond (persistence) and the toxicity of the aminophenol core.

  • Stream: Halogenated Organic Waste .

  • Segregation: Do not mix with strong oxidizing acids (Nitric/Chromic) as this can trigger violent decomposition and NOx/F-gas release.

  • Destruction: High-temperature incineration (>1100°C) with flue gas scrubbing is required to capture Hydrogen Fluoride (HF) generated during combustion.

Visualizing the Safety Workflow

The following diagram illustrates the logical decision tree for handling 3-Amino-2,6-difluorophenol, integrating safety checks with experimental steps.

SafeHandling Start Compound Receipt: 3-Amino-2,6-difluorophenol Storage Storage: 2-8°C, Argon, Dark Start->Storage Inspection Visual Check: Is solid White/Off-White? Storage->Inspection Before Use Oxidized STOP: Material Degraded (Dark Brown/Black) Inspection->Oxidized No Dispense Dispensing: Fume Hood + Anti-Static + Double Gloves Inspection->Dispense Yes Reaction Reaction: Inert Atmosphere (N2/Ar) Dispense->Reaction Spill Spill Event: Do NOT use water only. Use PEG 400 Clean-up. Dispense->Spill Accident Waste Disposal: Halogenated Waste Stream Reaction->Waste

Caption: Operational lifecycle for 3-Amino-2,6-difluorophenol, emphasizing quality control checkpoints and emergency divergence paths.

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: 2,6-Difluorophenol (Analogue Read-Across). Retrieved February 6, 2026, from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aminophenols. Retrieved February 6, 2026, from [Link]

Sources

Foundational

Fluorinated Phenol Building Blocks: Physicochemical Tuning and Synthetic Utility

This technical guide is structured to serve as a high-level operational manual for medicinal chemists, focusing on the strategic application and synthetic manipulation of fluorinated phenol building blocks. Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a high-level operational manual for medicinal chemists, focusing on the strategic application and synthetic manipulation of fluorinated phenol building blocks.

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into phenolic scaffolds is a high-impact tactic to modulate physicochemical properties without altering steric bulk significantly. Fluorinated phenols are not merely "decorated" aromatics; they are functional tools used to tune acidity (


), enhance metabolic stability, and modulate lipophilicity (

). This guide provides a technical analysis of these building blocks, offering rational design principles and validated synthetic protocols for their integration into bioactive molecules.

Part 1: The Physicochemical Rationale

The introduction of fluorine atoms onto a phenol ring induces profound electronic changes due to fluorine's high electronegativity (


) and the strength of the 

bond (

).
Acidity Modulation ( Shift)

The most immediate effect of ring fluorination is the acidification of the phenolic hydroxyl group. This is critical for optimizing ligand-target interactions, particularly when the phenol acts as a hydrogen bond donor (HBD) or when a specific ionization state is required at physiological pH (7.4).

  • Mechanism: The inductive electron-withdrawing effect (

    
    ) of fluorine stabilizes the phenoxide anion, lowering the 
    
    
    
    .
  • Magnitude: A single ortho-fluorine can drop the

    
     by 
    
    
    
    log units. Polyfluorination leads to cumulative effects.

Table 1: Comparative Acidity of Fluorinated Phenols

CompoundStructure

(approx)

(vs Phenol)
Application
Phenol Ph-OH9.950Baseline
2-Fluorophenol 2-F-Ph-OH8.81-1.14Enhanced HBD capability
3-Fluorophenol 3-F-Ph-OH9.28-0.67Subtle electronic tuning
4-Fluorophenol 4-F-Ph-OH9.90-0.05Metabolic blocking (minimal electronic shift)
2,6-Difluorophenol 2,6-F2-Ph-OH7.12-2.83Bioisostere for carboxylic acids
Pentafluorophenol C6F5-OH5.50-4.45Acidic warhead / Covalent probe
Metabolic Stability

Phenols are notorious "soft spots" for Phase II metabolism (glucuronidation/sulfation) and Phase I oxidation (ring hydroxylation).

  • Blocking: Substitution at the para-position (4-F) prevents CYP450-mediated hydroxylation, a common clearance pathway.

  • Electronic Deactivation: Electron-deficient rings (polyfluorinated) are less prone to oxidative attack by high-valent iron-oxo species in CYP enzymes.

Part 2: Strategic Visualization

The following diagram illustrates the decision logic for selecting a specific fluorinated phenol building block based on the desired medicinal chemistry outcome.

FluorinatedPhenolLogic Start Objective MetStab Improve Metabolic Stability Start->MetStab HBond Enhance H-Bond Donation Start->HBond Bioiso Carboxylic Acid Bioisostere Start->Bioiso ParaF 4-Fluorophenol (Blocks CYP oxidation) MetStab->ParaF Block Para site OrthoF 2-Fluorophenol (Inductive Acidification) HBond->OrthoF Lower pKa PolyF 2,6-Difluorophenol (pKa ~7.1) Bioiso->PolyF Match acidity

Figure 1: Decision tree for selecting fluorinated phenol building blocks based on physicochemical requirements.

Part 3: Synthetic Utility & Experimental Protocols

In medicinal chemistry, fluorinated phenols are rarely the final product; they are building blocks used to construct biaryl ethers, esters, or heterocycles. The reduced nucleophilicity of the phenoxide (due to the electron-withdrawing fluorine) presents a challenge in standard


 or coupling reactions, requiring optimized conditions.
Protocol: Pd-Catalyzed Buchwald-Hartwig Etherification

This protocol is designed for the coupling of an electron-deficient 2,4-difluorophenol with a heteroaryl chloride. Standard conditions often fail due to the low nucleophilicity of the fluorinated phenol; this protocol uses a specialized biaryl phosphine ligand to facilitate reductive elimination.

Reaction Overview:



Materials:

  • Substrate A: 4-Chloro-2-methylpyridine (1.0 equiv, 1.0 mmol)

  • Building Block: 2,4-Difluorophenol (1.2 equiv, 1.2 mmol)

  • Catalyst:

    
     (2 mol %)
    
  • Ligand: RockPhos (4 mol %) - Selected for steric bulk to promote reductive elimination of electron-poor phenols.

  • Base:

    
     (anhydrous, finely ground) (2.0 equiv)
    
  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk Line):

    • In a 20 mL reaction vial equipped with a magnetic stir bar, charge

      
       (18.3 mg, 0.02 mmol) and RockPhos (18.7 mg, 0.04 mmol).
      
    • Add anhydrous Toluene (2.0 mL) and stir at room temperature for 5 minutes to pre-form the active catalyst complex (solution turns from dark purple to orange-brown).

  • Substrate Addition:

    • Add the heteroaryl chloride (4-Chloro-2-methylpyridine, 127 mg, 1.0 mmol).

    • Add the fluorinated phenol building block (2,4-Difluorophenol, 156 mg, 1.2 mmol).

    • Add finely ground

      
       (424 mg, 2.0 mmol).
      
  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat the reaction block to 100 °C. Stir vigorously (800 rpm) for 16 hours.

    • Checkpoint: Monitor by LCMS. The electron-deficient phenol is a poor nucleophile; if conversion is <50% at 4h, increase temperature to 110 °C.

  • Workup:

    • Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

    • Note: Fluorinated biaryl ethers often have distinct

      
       values compared to non-fluorinated analogs due to polarity changes.
      
Mechanistic Insight (Causality)

The choice of RockPhos is deliberate. Electron-poor phenols (like 2,4-difluorophenol) form stable Pd(II)-aryloxide complexes that resist reductive elimination. RockPhos is a bulky, electron-rich ligand that sterically crowds the metal center, destabilizing the intermediate and accelerating the rate-limiting reductive elimination step to form the C-O bond.

Part 4: Handling & Safety

Working with fluorinated phenols requires specific safety considerations distinct from standard organic synthesis.

  • Acidity & Corrosivity: Polyfluorinated phenols (e.g., pentafluorophenol) are significantly acidic (

    
    ) and can cause severe chemical burns similar to weak mineral acids. Double-gloving (Nitrile) is mandatory.
    
  • HF Generation: In the presence of strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) used in deprotection steps elsewhere in a synthesis, C-F bonds on electron-rich rings can occasionally cleave, releasing trace Hydrogen Fluoride (HF). Always keep calcium gluconate gel available when subjecting fluorinated aromatics to harsh Lewis acidic conditions.
  • Volatility: Low molecular weight fluorinated phenols (e.g., 2-fluorophenol) have significant vapor pressure. Weighing should be performed in a fume hood to avoid inhalation.

Part 5: Visualizing the Synthetic Pathway

The following diagram details the catalytic cycle for the protocol described above, highlighting the critical role of the fluorinated phenol.

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl LigEx Ligand Exchange (Ar-Pd-OArF) OxAdd->LigEx + Ar(F)-OH / Base - HCl RedElim Reductive Elimination (Product Release) LigEx->RedElim Slow Step (Accelerated by Ligand) RedElim->Pd0 Regeneration Prod Ar-O-Ar(F) RedElim->Prod ArCl Ar-Cl ArCl->Pd0 ArFOH Ar(F)-OH (Base) ArFOH->OxAdd

Figure 2: Catalytic cycle for C-O coupling. The fluorinated phenol enters at the Ligand Exchange step.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. Link

Protocols & Analytical Methods

Method

Synthesis of 3-Amino-2,6-difluorophenol from 2,4-difluoro-3-methoxyaniline

An In-depth Technical Guide to the Authored by: A Senior Application Scientist Introduction 3-Amino-2,6-difluorophenol is a valuable fluorinated building block in the synthesis of complex molecules for the pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Introduction

3-Amino-2,6-difluorophenol is a valuable fluorinated building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amine, a hydroxyl group, and two fluorine atoms on an aromatic ring, provides a scaffold for developing novel compounds with specific biological activities and material properties. This guide provides a detailed protocol for the synthesis of 3-Amino-2,6-difluorophenol via the O-demethylation of its precursor, 2,4-difluoro-3-methoxyaniline. The chosen methodology employs boron tribromide (BBr₃), a powerful and efficient reagent for the cleavage of aryl methyl ethers.

This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers a comprehensive walkthrough of the reaction mechanism, a detailed experimental protocol, safety considerations, and data interpretation, grounded in established chemical principles.

Scientific Rationale and Mechanistic Insight

The core transformation in this synthesis is the cleavage of the methyl ether bond of 2,4-difluoro-3-methoxyaniline. While several reagents can effect demethylation, boron tribromide is particularly effective for aryl methyl ethers due to its strong Lewis acidity.[1][2] The reaction proceeds through a well-understood mechanism that ensures high efficiency, even at or below room temperature.

Mechanism of BBr₃-Mediated Demethylation:

  • Lewis Acid-Base Adduct Formation: The reaction initiates with the lone pair of electrons on the methoxy oxygen atom attacking the electron-deficient boron atom of BBr₃. This forms a Lewis acid-base adduct, a tetravalent boron intermediate. This step activates the ether for subsequent cleavage.

  • Nucleophilic Attack: A bromide ion, either from another BBr₃ molecule or dissociated from the adduct, acts as a nucleophile and attacks the electrophilic methyl carbon in an Sₙ2-type reaction. This results in the cleavage of the carbon-oxygen bond, producing methyl bromide (CH₃Br) as a byproduct.

  • Borate Ester Intermediate: The primary product of this step is a dibromo(aryloxy)borane intermediate. Theoretical calculations and experimental evidence suggest that one equivalent of BBr₃ can sequentially cleave up to three equivalents of an aryl methyl ether, ultimately forming a tri(aryloxy)borane, B(OAr)₃, before hydrolysis.[2]

  • Hydrolysis (Work-up): The final step involves quenching the reaction with water. The borate ester is hydrolyzed to release the free phenol (the desired 3-Amino-2,6-difluorophenol) and boric acid (B(OH)₃).

The choice of an inert, anhydrous solvent like dichloromethane (DCM) is critical, as BBr₃ reacts violently and exothermically with water and other protic solvents.[3][4] Careful temperature control, typically starting at 0°C or lower, is essential to manage the initial exothermic formation of the Lewis acid-base adduct.[5]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactant Dissolve Starting Material in Anhydrous DCM Inert Establish Inert Atmosphere (N₂) Reactant->Inert Cooling Cool to 0 °C Inert->Cooling Addition Slow Addition of BBr₃ Solution Cooling->Addition Stir Stir at 0 °C, then Warm to RT Overnight Addition->Stir Quench Careful Quenching with Ice Water Stir->Quench Neutralize Neutralize with sat. NaHCO₃ Quench->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry & Concentrate Extract->Dry Chroma Silica Gel Column Chromatography Dry->Chroma Product Isolate Pure Product Chroma->Product

Caption: Experimental workflow for the synthesis of 3-Amino-2,6-difluorophenol.

Detailed Experimental Protocol

Materials and Reagents
CompoundFormulaMW ( g/mol )AmountMoles (mmol)Notes
2,4-Difluoro-3-methoxyanilineC₇H₇F₂NO159.141.59 g10.0Starting Material (SM)
Boron Tribromide (1.0 M in DCM)BBr₃250.5212.0 mL12.0Reagent (1.2 equiv)
Dichloromethane (DCM)CH₂Cl₂84.93~100 mL-Anhydrous, reaction solvent
Deionized WaterH₂O18.02~100 mL-For quenching & washing
Sat. Sodium BicarbonateNaHCO₃84.01~50 mL-For neutralization
Brine (Sat. NaCl)NaCl58.44~30 mL-For washing
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-Drying agent
Silica GelSiO₂60.08~30 g-For chromatography
Hexane / Ethyl Acetate--~200 mL-Eluent for chromatography
Equipment
  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • 25 mL dropping funnel

  • Ice-water bath

  • 250 mL separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

1. Reaction Setup: a. Dry all glassware in an oven (120°C) overnight and allow to cool in a desiccator or under a stream of dry nitrogen. b. Assemble the two-neck round-bottom flask with a magnetic stir bar, a septum, and a dropping funnel. Establish an inert atmosphere by flushing the system with dry nitrogen or argon. c. To the flask, add 2,4-difluoro-3-methoxyaniline (1.59 g, 10.0 mmol). d. Add 40 mL of anhydrous dichloromethane (DCM) via syringe to dissolve the starting material. e. Cool the flask in an ice-water bath to 0°C with gentle stirring.

2. Reagent Addition: a. Charge the dropping funnel with 12.0 mL of 1.0 M boron tribromide solution in DCM (12.0 mmol, 1.2 equiv). b. Add the BBr₃ solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise significantly. A white precipitate may form upon addition.[1] c. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. d. Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (12-16 hours). Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), comparing to the starting material spot.

3. Reaction Work-up and Quenching: a. After the reaction is complete, cool the flask back down to 0°C in an ice-water bath. b. (CAUTION: Highly Exothermic) Prepare a separate beaker with ~50 g of crushed ice and 50 mL of deionized water. c. Very slowly and carefully, pour the reaction mixture into the beaker of ice water with vigorous stirring. Alternatively, slowly add ice water dropwise to the reaction flask.[6] d. Once the initial exothermic reaction has subsided, add saturated sodium bicarbonate solution dropwise until gas evolution ceases (pH ~7-8). e. Transfer the entire mixture to a 250 mL separatory funnel.

4. Extraction and Isolation: a. Separate the organic (DCM) layer. b. Extract the aqueous layer twice more with 20 mL portions of DCM. c. Combine all organic layers. d. Wash the combined organic phase with 30 mL of brine. e. Dry the organic layer over anhydrous sodium sulfate. f. Filter off the drying agent and wash the solid with a small amount of DCM. g. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

5. Purification: a. Purify the crude product by column chromatography on silica gel. b. Prepare the column using a slurry of silica gel in hexane. c. Load the crude product (dissolved in a minimal amount of DCM) onto the column. d. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 30%). e. Collect fractions and monitor by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to yield 3-Amino-2,6-difluorophenol. Dry the final product under vacuum.

Safety and Hazard Management

The protocol involves hazardous materials that require strict safety measures.

  • Boron Tribromide (BBr₃): This substance is extremely hazardous.

    • Toxicity: Fatal if swallowed or inhaled and causes severe skin burns and eye damage.[7] It is also corrosive to the respiratory tract.

    • Reactivity: Reacts violently and explosively with water and alcohols, producing corrosive hydrogen bromide gas.[3][4] Quenching BBr₃ directly into methanol can cause ignition.[8]

    • Handling: All operations involving BBr₃ must be performed in a certified chemical fume hood.[9] An unobstructed safety shower and eyewash station must be immediately accessible.[9]

    • PPE: Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.

  • Dichloromethane (DCM):

    • Toxicity: Suspected carcinogen and can cause dizziness or drowsiness.[7]

    • Handling: Use only within a chemical fume hood to avoid inhalation of vapors.

  • General Precautions:

    • Ensure the reaction is conducted under a completely dry, inert atmosphere to prevent uncontrolled reactions with moisture.

    • The quenching step is the most dangerous part of the procedure. Perform it slowly, at low temperatures, and behind a safety shield.

Expected Results and Characterization

  • Yield: Typical yields for BBr₃-mediated demethylations of this type range from 60% to 85%, depending on the purity of the starting materials and the efficiency of the purification.

  • Appearance: Pure 3-Amino-2,6-difluorophenol is expected to be an off-white to light brown crystalline solid.

  • Characterization Data (Predicted):

    • ¹H NMR (DMSO-d₆): Expect broad singlets for the -OH and -NH₂ protons, and a triplet in the aromatic region for the single aromatic proton, coupled to the two adjacent fluorine atoms.

    • ¹³C NMR (DMSO-d₆): Aromatic carbons will show characteristic C-F couplings.

    • ¹⁹F NMR (DMSO-d₆): A single resonance is expected for the two equivalent fluorine atoms.

    • Mass Spectrometry (EI or ESI): [M]+ at m/z = 145.04 for C₆H₅F₂NO.

References

  • Organic Syntheses. 3,3'-dihydroxybiphenyl. Available at: [Link]

  • Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Available at: [Link]

  • ResearchGate. Dimethylation with BBr3?. Available at: [Link]

  • The Brückner Research Group. Chemical Safety and Laboratory Operating Procedure for: Boron Tribromide (BBr3). Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Boron Tribromide. Available at: [Link]

  • American Chemical Society. Chemical Safety Library: Boron Tribromide. Available at: [Link]

  • Wikipedia. Boron tribromide. Available at: [Link]

  • PubMed. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Available at: [Link]

  • YouTube. Purification Overview (GFP Purification part 1 of 6). Available at: [Link]

  • YouTube. Purification of DNA Oligonucleotides using Anion Exchange Chromatography. Available at: [Link]

Sources

Application

Application Note: Demethylation of 2,4-Difluoro-3-methoxyaniline using Pyridinium Chloride

Abstract This technical guide details the protocol for the demethylation of 2,4-difluoro-3-methoxyaniline to 3-amino-2,6-difluorophenol using molten pyridinium chloride (Py·HCl) . While boron tribromide ( ) is a common r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for the demethylation of 2,4-difluoro-3-methoxyaniline to 3-amino-2,6-difluorophenol using molten pyridinium chloride (Py·HCl) . While boron tribromide (


) is a common reagent for ether cleavage, it often leads to halogen scrambling or over-reaction in poly-fluorinated electron-rich aromatic systems. Pyridinium chloride provides a robust, solvent-free alternative that operates at high temperatures (

), effectively cleaving the sterically crowded methyl ether without affecting the aniline nitrogen or the aryl-fluorine bonds. This guide includes mechanistic insights, a step-by-step experimental protocol, and critical troubleshooting parameters for scale-up.

Introduction & Strategic Considerations

The Challenge

The target transformation is the cleavage of an aryl methyl ether in the presence of:

  • Two ortho-fluorine atoms: These create steric bulk around the methoxy group and electronically deactivate the ring.

  • A free aniline (

    
    ):  This group is susceptible to acylation or oxidation but is generally stable as the hydrochloride salt in acidic media.
    
Why Pyridinium Chloride?

Pyridinium chloride (M.P.[1][2]


) serves a dual role as both the reagent and the solvent (ionic liquid) at reaction temperatures.
  • Thermodynamic Drive: The reaction is driven by the formation of chloromethane (

    
    ) gas, which escapes the open system, pushing the equilibrium forward.
    
  • Chemo-selectivity: Unlike Lewis acids (

    
    , 
    
    
    
    ), Py·HCl is less prone to causing defluorination or attacking the aromatic ring itself.
  • Scalability: It avoids the use of large volumes of hazardous halogenated solvents required for

    
     protocols.
    

Mechanism of Action

The reaction proceeds via an


 mechanism. At high temperatures (

), the pyridinium cation protonates the ether oxygen, activating the methyl group. The chloride anion, despite being a weak nucleophile in protic solvents, becomes sufficiently nucleophilic in the anhydrous melt to attack the methyl carbon.
Mechanistic Pathway (DOT Visualization)

DemethylationMechanism Substrate 2,4-Difluoro-3- methoxyaniline Activated Protonated Ether Intermediate Substrate->Activated Protonation (T > 144°C) PyHCl Pyridinium Chloride (H+ source) PyHCl->Activated Donates H+ Transition SN2 Transition State (Cl- attacks Me) Activated->Transition Cl- Nucleophilic Attack Products 3-Amino-2,6- difluorophenol + MeCl (gas) Transition->Products C-O Bond Cleavage

Figure 1: Mechanism of aryl methyl ether cleavage by pyridinium chloride.

Materials & Equipment

Reagents
ReagentGradeRoleNotes
2,4-Difluoro-3-methoxyaniline >98%SubstrateStarting material.[3][4]
Pyridinium Chloride 98%Reagent/SolventHygroscopic. Must be dried before use.
Ethyl Acetate ACSExtraction SolventFor workup.
Sodium Bicarbonate (

)
Sat. Aq.NeutralizationAdjusts pH to isoelectric point.
Equipment
  • Reaction Vessel: Thick-walled round-bottom flask (Pyrex) or pressure tube (if containment is needed, though open system preferred for gas escape).

  • Heating: Oil bath or heating mantle capable of reaching

    
    .
    
  • Condenser: Air condenser (sufficient due to high boiling point of Py·HCl) or short-path distillation head to trap pyridine.

  • Gas Trap: Tube leading to a base trap (

    
     solution) to neutralize evolved HCl fumes and capture 
    
    
    
    .

Detailed Experimental Protocol

Step 1: Pre-drying the Reagent (Critical)

Pyridinium chloride is extremely hygroscopic. Water acts as a competitive nucleophile and lowers the boiling point of the melt, stalling the reaction.

  • Place the required amount of Pyridinium Chloride (10 equivalents relative to substrate) in the reaction flask.

  • Heat to

    
     under vacuum (rotary evaporator or manifold) for 30 minutes until bubbling (water vapor) ceases and a dry melt is obtained.
    
  • Cool to room temperature under nitrogen/argon.

Step 2: Reaction Setup
  • Add 2,4-difluoro-3-methoxyaniline (1.0 equiv) to the flask containing the solidified, dry Py·HCl.

  • Fit the flask with an air condenser and a drying tube (or nitrogen inlet).

  • Safety Note: Ensure the apparatus is in a fume hood. The reaction generates Chloromethane (toxic gas) and Pyridine vapor.

Step 3: The Melt[5]
  • Lower the flask into a pre-heated oil bath at

    
     .
    
  • The mixture will melt rapidly into a dark homogeneous liquid.

  • Stir magnetically at medium speed.

  • Time: Maintain heating for 3 to 5 hours .

    • Self-Validation: Monitor by TLC (System: 50% EtOAc/Hexane). The starting material (less polar) should disappear, and a new, more polar spot (phenol) should appear.

    • Visual Cue: The evolution of gas bubbles indicates active demethylation.

Step 4: Quench and Workup

The product is an aminophenol , which is amphoteric. pH control is vital for isolation.

  • Cool the reaction mixture to approx.

    
     (do not let it solidify completely).
    
  • Slowly add Water (10 mL per gram of substrate) to dissolve the salt. The solution will be acidic (pH < 2).

  • Neutralization:

    • Transfer to a beaker.

    • Slowly add saturated

      
       or 
      
      
      
      solution while stirring.
    • Target pH: Adjust to pH 6.5 -- 7.0 .

    • Why? At pH < 4, the amine is protonated (

      
      ), staying in water. At pH > 9, the phenol is deprotonated (
      
      
      
      ), staying in water. The neutral zwitterion/molecule precipitates or extracts best at neutral pH.
  • Extraction:

    • Extract the aqueous layer 3 times with Ethyl Acetate .

    • Combine organic layers and wash with Brine .

    • Dry over Anhydrous Sodium Sulfate (

      
      ).[5]
      
    • Concentrate under reduced pressure.

Step 5: Purification
  • Crude Appearance: Dark brown/black oil or solid.

  • Method: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Gradient 10%

      
       40% Ethyl Acetate in Hexane.
      
  • Yield Expectation: 75-85%.

Workflow Visualization

ProtocolWorkflow Start Start: Dry Py·HCl (150°C, Vacuum) Mix Add Substrate (1:10 Ratio) Start->Mix Heat Reaction Melt 190°C, 3-5 Hours Mix->Heat Check TLC Check (Disappearance of SM) Heat->Check Check->Heat Incomplete Quench Cool to 80°C Add Water Check->Quench Complete pH Adjust pH to 6.5-7.0 (Isoelectric Point) Quench->pH Extract Extract w/ EtOAc Dry & Concentrate pH->Extract Purify Column Chromatography (Silica, EtOAc/Hex) Extract->Purify

Figure 2: Step-by-step workflow for the demethylation process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Wet Py·HCl or Temperature too low.Ensure Py·HCl is dried under vacuum before use. Increase temp to

.
Low Yield (Extraction) Product trapped in aqueous phase.Aminophenols are water-soluble. Saturate the aqueous layer with NaCl (salting out) and perform 5-6 extractions.
Black Tar Formation Oxidation of aminophenol.Perform reaction and workup under Nitrogen atmosphere. Add a pinch of sodium metabisulfite during workup.
Sublimation Py·HCl deposits on condenser.Use a wider condenser or periodically melt the sublimate back into the flask with a heat gun.

Safety & Waste Disposal

  • Pyridine: Has a noxious odor and causes male sterility. Use a dedicated fume hood. Double-glove.

  • Chloromethane: A gaseous byproduct that is toxic. Vent into a scrubber.

  • Waste: Aqueous layers contain Pyridine and must be disposed of as basic organic waste, not general aqueous waste.

References

  • Vertex Pharmaceuticals. (2004). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. Organic Process Research & Development.

  • ResearchGate. (2023). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions.

  • Biosynth. (2023). 3-Amino-2,6-difluorophenol hydrochloride Product Page.

  • BenchChem. (2025).[4] Technical Guide to Aminophenol Purification.

  • Vogel, A. I. Textbook of Practical Organic Chemistry. 5th Ed.[5] (1989).[2] Cleavage of Ethers. (Standard Reference Text).

(Note: While specific "recipes" for the exact 2,4-difluoro-3-methoxy isomer are proprietary or rare in open literature, the conditions cited in Ref 1 and 2 for similar fluorinated/anisidine systems are the industry standard for this transformation.)

Sources

Method

Application Note: Design and Synthesis of Next-Gen RET Kinase Inhibitors Using 3-Amino-2,6-difluorophenol

This Application Note is structured as a high-level technical guide for medicinal chemists and pharmacologists. It focuses on the strategic utilization of 3-Amino-2,6-difluorophenol (CAS 113512-69-9) as a privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and pharmacologists. It focuses on the strategic utilization of 3-Amino-2,6-difluorophenol (CAS 113512-69-9) as a privileged scaffold for next-generation RET (Rearranged during Transfection) kinase inhibitors.

Executive Summary

The development of selective RET kinase inhibitors has revolutionized the treatment of NSCLC and thyroid cancers driven by RET fusions and mutations (e.g., KIF5B-RET, RET V804M). However, the emergence of solvent-front mutations (e.g., G810R/S/C) necessitates novel chemotypes with distinct binding modes.

3-Amino-2,6-difluorophenol represents a high-value "warhead" intermediate. Its unique substitution pattern offers two critical advantages in Structure-Activity Relationship (SAR) optimization:

  • pKa Modulation: The flanking fluorine atoms at the 2,6-positions significantly increase the acidity of the phenolic hydroxyl (approx. pKa ~7.0–7.5 vs. 10.0 for phenol), enhancing its capacity as a Hydrogen Bond Donor (HBD) to the kinase hinge region (specifically Glu805 or Ala807 in RET).

  • Metabolic Stability: Fluorination blocks the metabolically labile ortho and para positions, reducing clearance rates mediated by CYP450 oxidation.

This guide details the protocol for incorporating this intermediate into a Type I.5 kinase inhibitor scaffold, followed by biological validation against the gatekeeper-mutant RET(V804M).

Chemical Synthesis Protocol

Objective: Synthesize a prototype RET inhibitor by coupling 3-Amino-2,6-difluorophenol to a pyrazolo[1,5-a]pyridine core (a common pharmacophore in RET inhibitors like Selpercatinib).

Retrosynthetic Logic

The synthesis relies on a chemoselective Buchwald-Hartwig amination. The 3-amino group serves as the nucleophile to attach to the heteroaryl core, while the phenol remains available for hinge binding or subsequent etherification.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start 3-Amino-2,6-difluorophenol (CAS 113512-69-9) Step1 Step 1: Protection (TBS-Cl, Imidazole) Start->Step1 Core 6-Bromo-pyrazolo[1,5-a]pyridine (Scaffold) Step2 Step 2: Buchwald-Hartwig (Pd2(dba)3, Xantphos) Core->Step2 Intermediate1 O-TBS Protected Aniline Step1->Intermediate1 Intermediate1->Step2 + Core Intermediate2 Coupled Precursor Step2->Intermediate2 Step3 Step 3: Deprotection (TBAF, THF) Intermediate2->Step3 Final Active RET Inhibitor (Difluorophenol Hinge Binder) Step3->Final

Caption: Chemoselective synthesis pathway for incorporating the difluorophenol moiety into a kinase inhibitor scaffold.

Detailed Step-by-Step Procedure
Step 1: Phenol Protection (Silyl Ether Formation)

Rationale: To prevent catalyst poisoning and side reactions at the phenol oxygen during the palladium-catalyzed coupling.

  • Reactants: Dissolve 3-Amino-2,6-difluorophenol (1.0 eq, 145.1 mg) in anhydrous DCM (5 mL).

  • Reagents: Add Imidazole (2.5 eq) followed by tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours under N₂ atmosphere.

  • Workup: Quench with water, extract with DCM (3x), dry over MgSO₄, and concentrate.

  • QC: Verify formation of 3-(tert-butyldimethylsilyloxy)-2,4-difluoroaniline via LC-MS (Expected M+H shift).

Step 2: Buchwald-Hartwig Cross-Coupling

Rationale: Constructing the C-N bond between the aniline nitrogen and the heteroaryl core.

  • Setup: In a glovebox or under Argon, combine:

    • Protected Aniline (from Step 1) (1.0 eq).

    • 6-Bromo-pyrazolo[1,5-a]pyridine derivative (1.0 eq).

    • Pd₂(dba)₃ (5 mol%).

    • Xantphos (10 mol%).

    • Cs₂CO₃ (2.0 eq, anhydrous).

  • Solvent: Add degassed 1,4-Dioxane (0.1 M concentration).

  • Conditions: Seal tube and heat to 100°C for 12–16 hours.

  • Purification: Filter through Celite, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Step 3: Deprotection
  • Reagents: Dissolve the coupled intermediate in THF. Add TBAF (1.0 M in THF, 1.5 eq).

  • Reaction: Stir at RT for 1 hour.

  • Final Isolation: Quench with saturated NH₄Cl. Extract with EtOAc. Purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

  • Yield Expectation: 45–60% over 3 steps.

Biological Evaluation Protocol

Objective: Validate the potency of the synthesized inhibitor against the drug-resistant RET(V804M) mutant using an ADP-Glo™ Kinase Assay.

Mechanism of Action

The 3-amino-2,6-difluorophenol moiety is designed to bind in the ATP pocket. The phenol -OH acts as a hydrogen bond donor to the backbone carbonyl of the hinge region, while the fluorine atoms withdraw electron density, strengthening this interaction and modulating the pKa to suit the local pH of the pocket.

Assay Workflow Diagram (Graphviz)

AssayLogic Input Synthesized Inhibitor (Serial Dilution) Reaction Kinase Reaction (60 min @ RT) Input->Reaction Enzyme RET(V804M) Kinase + Substrate (IGF1R-tide) Enzyme->Reaction ATP Ultra-Pure ATP (10 µM) ATP->Reaction Reagent1 ADP-Glo™ Reagent (Depletes unused ATP) Reaction->Reagent1 Stop Reaction Reagent2 Kinase Detection Reagent (Converts ADP -> Light) Reagent1->Reagent2 40 min incubation Readout Luminescence Measure (RLU ~ Kinase Activity) Reagent2->Readout Generate Signal

Caption: ADP-Glo™ assay workflow for quantifying RET kinase inhibition.

Protocol Steps
  • Preparation: Prepare 384-well white plates.

  • Compound Handling: Dissolve the synthesized inhibitor in 100% DMSO. Prepare a 12-point serial dilution (1:3) starting at 10 µM.

  • Enzyme Mix: Dilute RET(V804M) enzyme (Promega or SignalChem) to 2 ng/µL in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Reaction Assembly:

    • Add 2 µL of Compound (or DMSO control).

    • Add 2 µL of Enzyme Mix. Incubate 10 min at RT.

    • Add 2 µL of ATP/Substrate Mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr) or IGF1R-tide).

  • Incubation: Shake for 60 minutes at RT.

  • Detection:

    • Add 6 µL ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.

    • Add 12 µL Kinase Detection Reagent (converts ADP to Luciferin). Incubate 30 min.

  • Analysis: Measure Luminescence (RLU) on a plate reader (e.g., EnVision). Calculate IC₅₀ using a 4-parameter logistic fit.

Data Interpretation Table
ParameterHigh Potency CriteriaModerate PotencyInactive
IC₅₀ (RET WT) < 10 nM10–100 nM> 1000 nM
IC₅₀ (RET V804M) < 50 nM50–500 nM> 1000 nM
Selectivity (vs. KDR) > 50-fold10–50-fold< 10-fold

Note: The V804M "gatekeeper" mutation confers resistance to Type I inhibitors (like Vandetanib). A low IC₅₀ here confirms that the difluorophenol scaffold successfully bypasses the steric bulk of Methionine at position 804.

Safety & Handling

  • Hazard Class: 3-Amino-2,6-difluorophenol is an irritant (Skin/Eye) and potentially harmful if swallowed.[1][2]

  • Storage: Store at 2–8°C under inert gas (Argon). Phenols are prone to oxidation; if the solid turns dark brown, repurify before use.

  • Fluorine NMR: Use ¹⁹F NMR for rapid purity checks during synthesis (distinct shifts for 2,6-difluoro vs. defluorinated byproducts).

References

  • Applications of Difluoropyridines/Phenols in Kinase Inhibitors

    • Title: Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors.[3][4]

    • Source: Bioorganic & Medicinal Chemistry (via PubMed/ScienceDirect).
    • URL:[Link] (Search Term: "2,6-difluoropyridine kinase inhibitor")

  • RET Kinase Structural Biology & Resistance

    • Title: Mechanistic insight into RET kinase inhibitors targeting the DFG-out conformation in RET-rearranged cancer.[5]

    • Source: Nature Communic
    • URL:[Link]

  • Compound Properties & Safety

    • Title: 3-Amino-2,6-difluorophenol (CAS 113512-69-9) Substance Record.[6]

    • Source: PubChem / Sigma-Aldrich.
    • URL:[Link]

  • Title: ADP-Glo™ Kinase Assay Technical Manual.

Sources

Application

Preparation of 2-substituted phenol quinazolines using 3-Amino-2,6-difluorophenol

Executive Summary & Strategic Context In modern kinase inhibitor discovery (particularly EGFR, HER2, and VEGFR targets), the 4-anilinoquinazoline scaffold remains a privileged structure. However, the incorporation of hea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In modern kinase inhibitor discovery (particularly EGFR, HER2, and VEGFR targets), the 4-anilinoquinazoline scaffold remains a privileged structure. However, the incorporation of heavily fluorinated phenols—such as 3-Amino-2,6-difluorophenol —presents a specific synthetic challenge. The electron-withdrawing nature of the fluorine atoms at the 2 and 6 positions (relative to the phenol) significantly deactivates the aniline nitrogen, rendering standard nucleophilic aromatic substitution (


) sluggish or low-yielding.

This Application Note provides a definitive protocol for overcoming the "Fluorine Deactivation Effect." We detail an acid-catalyzed methodology that protonates the quinazoline core, enhancing its electrophilicity to accommodate the weak nucleophile, ensuring high yields of the target N-(3-hydroxy-2,4-difluorophenyl)quinazolin-4-amine derivatives.

Key Applications:

  • Scaffold Hopping: Bioisosteric replacement of non-fluorinated phenols to improve metabolic stability (blocking Phase I oxidation).

  • pKa Modulation: The fluorine atoms lower the pKa of the phenol, potentially altering hydrogen bond donor capability in the ATP-binding pocket.

Reaction Mechanism & Logic

The synthesis relies on an acid-catalyzed


 mechanism. Standard thermal conditions (isopropanol reflux) often fail with 3-amino-2,6-difluorophenol because the amine's lone pair is delocalized and inductively withdrawn by the fluorine atoms.

The Solution: By using HCl in n-butanol , we achieve two critical effects:

  • Activation: HCl protonates the N1-nitrogen of the quinazoline, disrupting aromaticity and making the C4-position highly electrophilic.

  • Solvation: n-Butanol allows for higher reaction temperatures (117°C) than isopropanol, crossing the activation energy barrier required for the deactivated aniline.

Figure 1: Acid-Catalyzed Activation Pathway

ReactionMechanism cluster_effect The Fluorine Effect SM1 4-Chloroquinazoline (Electrophile) Complex Protonated Intermediate (Highly Electrophilic C4) SM1->Complex + HCl (Protonation) SM2 3-Amino-2,6-difluorophenol (Nucleophile) EffectNode F-atoms withdraw e- density from NH2, slowing attack. SM2->EffectNode TS Tetrahedral Transition State Complex->TS + SM2 (Attack) Product 4-Anilinoquinazoline HCl Salt TS->Product - HCl (Elimination)

Caption: Mechanism of acid-catalyzed coupling. Protonation of the quinazoline N1 is the rate-determining accelerator.

Experimental Protocols

Protocol A: Thermal Acid-Catalyzed Coupling (Standard)

Best for: Scale-up (>1g) and thermally stable substrates.

Reagents:

  • Starting Material A: 4-Chloro-6,7-dimethoxyquinazoline (or substituted analog) [1.0 eq]

  • Starting Material B: 3-Amino-2,6-difluorophenol [1.1 eq]

  • Solvent: n-Butanol (Anhydrous) [10-15 volumes]

  • Catalyst: 4.0 M HCl in Dioxane [0.1 eq] (Note: The reaction is autocatalytic once HCl is generated, but initiation helps).

Step-by-Step:

  • Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar with Starting Material A and n-Butanol.

  • Addition: Add 3-Amino-2,6-difluorophenol. Stir at room temperature for 5 minutes to ensure dispersion.

  • Activation: Add the catalytic HCl (4M in dioxane) dropwise. Caution: Slight exotherm.

  • Reflux: Heat the mixture to reflux (approx. 118°C) under nitrogen atmosphere.

  • Monitoring: Monitor by LCMS every 2 hours.

    • Checkpoint: The product typically precipitates as the HCl salt during the reaction.

  • Completion: Reaction is usually complete within 4–6 hours.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

    • Filter the resulting precipitate (Product HCl salt).

    • Wash the cake with cold isopropanol (

      
       vol) followed by diethyl ether (
      
      
      
      vol) to remove unreacted phenol.
    • Dry under vacuum at 45°C.

Yield Expectation: 75–85% as HCl salt.

Protocol B: Microwave-Assisted Synthesis (Rapid Library)

Best for: Small scale (<100mg), library generation, or stubborn substrates.

Reagents:

  • Same stoichiometry as Protocol A.

  • Solvent: Isopropanol (IPA) or Acetonitrile.

Step-by-Step:

  • Charge: In a 5mL microwave vial, combine the chloroquinazoline (1.0 eq), aminophenol (1.2 eq), and IPA (3 mL).

  • Acid: Add 1 drop of conc. HCl.

  • Irradiation: Seal the vial and irradiate at 150°C for 15 minutes (High Absorption level).

  • Workup:

    • Decant the solvent (often contains impurities).

    • Triturate the residue with diethyl ether to induce crystallization.

    • Filter and dry.

Purification & Characterization

Due to the amphoteric nature of the product (basic quinazoline N, acidic phenol OH), purification requires care to avoid yield loss.

Table 1: Purification Strategy Matrix

StateMethodConditionsNotes
HCl Salt (Preferred) TriturationCold IPA / Et2OBest for stability. Product is yellow/orange solid.
Free Base Flash ColumnDCM:MeOH (95:5) + 1% NH3Silica usually retains the phenol; requires ammonia to elute.
Prep-HPLC Reverse PhaseC18, Water/ACN + 0.1% Formic AcidAvoid TFA if the phenol is acid-sensitive (rare for F-phenols).
Quality Control Criteria
  • 1H NMR (DMSO-d6): Look for the disappearance of the aniline NH2 (broad singlet ~5.0 ppm) and the appearance of the coupled NH (downfield singlet, 9.5–11.0 ppm).

  • 19F NMR: Essential for confirming the integrity of the difluorophenol ring. The F-signals should show distinct coupling patterns (typically d or dd) distinct from the starting material.

  • LCMS: Confirm Mass [M+H]+. Check for absence of hydrolysis product (Quinazolin-4-one, M-Cl+OH).

Troubleshooting & "The Fluorine Effect"

Issue: Reaction stalls at 50% conversion.

  • Cause: The HCl generated is trapping the unreacted aniline as a salt, reducing its nucleophilicity further.

  • Fix: Add a non-nucleophilic base scavenger (e.g., DIPEA) only if using Protocol B (Microwave). For Protocol A, switch solvent to 2-ethoxyethanol (higher boiling point, 135°C) to force the reaction.

Issue: O-Alkylation instead of N-Alkylation.

  • Cause: Use of strong bases (NaH, K2CO3) deprotonates the phenol, making the Oxygen a better nucleophile than the deactivated Nitrogen.

  • Fix: Strictly avoid base during the coupling step. Use the acidic conditions described above. The phenol -OH is not nucleophilic enough to attack the chloroquinazoline under acidic conditions.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Reaction Incomplete? Check1 Check Solvent Temp Start->Check1 Decision1 Is Temp > 110°C? Check1->Decision1 Action1 Switch to n-Butanol or 2-Ethoxyethanol Decision1->Action1 No Check2 Check Byproducts Decision1->Check2 Yes Decision2 Hydrolysis (Quinazolinone) Observed? Check2->Decision2 Action2 Dry Solvent Required. Use Anhydrous conditions. Decision2->Action2 Yes Action3 Continue Heating Add 0.1 eq more HCl Decision2->Action3 No

Caption: Decision tree for optimizing low-yielding reactions.

References

  • Quinazoline Synthesis Fundamentals

    • Wissner, A., et al. (2003).
    • Context: Establishes the baseline for aniline coupling to bicyclic heteroarom
  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
    • Context: Explains the electronic deactivation of anilines by ortho-fluorine substitution.
  • Microwave Assisted Synthesis of Quinazolines

    • Kabri, Y., et al. (2009).
    • Context: Validates the use of microwave irradiation to overcome steric and electronic hindrance in reactions.
  • Acid Catalysis in Anilinoquinazoline Synthesis

    • Chandregowda, V., et al. (2009). "Synthesis of 4-anilinoquinazoline derivatives." European Journal of Medicinal Chemistry.
    • Context: Provides the specific HCl/Isopropanol (or Butanol) protocol adapted in this guide.

Disclaimer: This protocol involves the use of corrosive acids and fluorinated aromatics.[1] Standard PPE and fume hood usage are mandatory. Ensure compliance with local chemical safety regulations.

Sources

Method

Synthesis of fluorinated bioisosteres for carboxylic acids

Application Note: Strategic Synthesis of Fluorinated Bioisosteres for Carboxylic Acids Executive Summary The carboxylic acid moiety ( ) is a privileged pharmacophore but frequently introduces liabilities in drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fluorinated Bioisosteres for Carboxylic Acids

Executive Summary

The carboxylic acid moiety (


) is a privileged pharmacophore but frequently introduces liabilities in drug development, including rapid glucuronidation, limited passive permeability due to polarity, and non-specific protein binding. This guide details the strategic synthesis of fluorinated bioisosteres that mimic the planar electronics and acidity of carboxylates while enhancing metabolic stability and lipophilicity.

We focus on three high-impact bioisosteric classes:

  • 
    -Difluorophosphonates:  Phosphate/Carboxylate mimics with tunable ionization.
    
  • Trifluoromethyl Acyl Sulfonamides: Acidic surrogates with enhanced lipophilicity.

  • Difluoromethyl Ketones: Electrophilic transition-state inhibitors.

Strategic Rationale: The Fluorine Advantage

Replacing hydrogen with fluorine modulates the pKa of adjacent acidic protons via strong inductive effects (


), allowing medicinal chemists to fine-tune ionization at physiological pH (7.4). Furthermore, the C-F bond is bio-orthogonal and resists oxidative metabolism.

Table 1: Physicochemical Comparison of Carboxylic Acid vs. Fluorinated Bioisosteres

PharmacophoreStructureApprox.[1][2][3] pKa

LogD (vs

)
Key Application
Carboxylic Acid

4.5 – 5.0ReferenceIonic binding, H-bond acceptor/donor
Tetrazole

4.5 – 5.0-0.5 to +0.2Classical isostere; often poor permeability
Acyl Sulfonamide

4.5 – 5.5+0.5 to +1.5Improved permeability, tunable acidity
Difluorophosphonate

5.5 – 6.5 (pk2)+0.5Phosphate mimic, non-hydrolyzable
Difluoromethyl Ketone

~9 (hydrate)+1.0Transition state inhibitor (serine proteases)
Decision Logic for Bioisostere Selection

BioisostereLogic cluster_legend Legend Start Start: Carboxylic Acid Liability Issue1 Issue: Rapid Glucuronidation? Start->Issue1 Issue2 Issue: Poor Permeability? Start->Issue2 Sol1 Strategy: Steric Block / Bioisostere Issue1->Sol1 Choice1 Acyl Sulfonamide (High LogD, Acidic) Issue2->Choice1 Increase Lipophilicity Sol1->Choice1 Need H-bond Donor Choice2 Difluorophosphonate (Phosphate Mimic) Sol1->Choice2 Mimic Tetrahedral TS Choice3 Difluoromethyl Ketone (Covalent/TS Mimic) Sol1->Choice3 Target Serine Protease key Red: Problem | Green: Primary Solution | Blue: Specialized Solution

Figure 1: Decision matrix for selecting appropriate fluorinated bioisosteres based on specific ADME liabilities.

Protocol A: Synthesis of -Difluorophosphonates

Rationale: The


 group replaces the bridging oxygen of a phosphate ester or the 

-methylene of a carboxylate. The electron-withdrawing nature of fluorine lowers the pKa of the phosphonic acid, making it a closer mimic to the parent phosphate than a non-fluorinated phosphonate.

Methodology: Copper-Catalyzed Cross-Coupling of Aryl Boronic Acids with Bromodifluoromethylphosphonates.

Materials
  • Aryl Boronic Acid (

    
     equiv)
    
  • Diethyl (bromodifluoromethyl)phosphonate (

    
     equiv)
    
  • 
     (
    
    
    
    )
  • 1,10-Phenanthroline (

    
    )
    
  • 
     (
    
    
    
    equiv)
  • Solvent: Toluene (anhydrous)

Step-by-Step Protocol
  • Catalyst Pre-complexation: In a flame-dried Schlenk tube under argon, combine

    
     (
    
    
    
    ,
    
    
    ) and 1,10-phenanthroline (
    
    
    ,
    
    
    ) in Toluene (
    
    
    ). Stir at RT for 15 mins until a homogenous complex forms.
    • Expert Insight: Pre-complexation is critical to prevent non-specific copper aggregation, which reduces yield.

  • Reagent Addition: Add the aryl boronic acid (

    
    ), 
    
    
    
    (
    
    
    ,
    
    
    ), and Diethyl (bromodifluoromethyl)phosphonate (
    
    
    ).
  • Reaction: Seal the tube and heat to

    
     for 12–18 hours. Monitor by 
    
    
    
    NMR (look for disappearance of starting material signal at
    
    
    and appearance of product at
    
    
    ).
  • Workup: Cool to RT, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts. Concentrate under reduced pressure.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of Trifluoromethyl Acyl Sulfonamides

Rationale: Acyl sulfonamides (


) are classic bioisosteres. Introducing a 

group on the sulfonamide (

) significantly increases the acidity of the N-H proton (pKa ~4.5), making it equipotent to a carboxylic acid in terms of ionization but with vastly improved membrane permeability due to the lipophilic fluorocarbon tail.

Methodology: EDCI-Mediated Coupling.

Materials
  • Carboxylic Acid Substrate (

    
     equiv)
    
  • Trifluoromethanesulfonamide (

    
     equiv)
    
  • EDCI

    
    HCl (
    
    
    
    equiv)
  • DMAP (

    
     equiv)
    
  • Solvent: DCM (anhydrous)

Step-by-Step Protocol
  • Activation: Dissolve the carboxylic acid (

    
    ) in anhydrous DCM (
    
    
    
    ) under
    
    
    . Add EDCI
    
    
    HCl (
    
    
    ) and DMAP (
    
    
    ). Stir for 20 minutes at
    
    
    .
    • Expert Insight: While HATU is a stronger coupling agent, EDCI is preferred here to avoid difficult purification of the byproduct ureas, as the acyl sulfonamide product is highly acidic and can be isolated via basic extraction.

  • Coupling: Add Trifluoromethanesulfonamide (

    
    ) in one portion. Allow to warm to RT and stir for 16 hours.
    
  • Workup (Critical Step):

    • Dilute with EtOAc.

    • Wash 1:

      
       (removes DMAP and unreacted amine).
      
    • Extraction: Extract the organic layer with saturated

      
       (The product will move to the aqueous phase).
      
    • Acidification: Separate the aqueous layer, acidify carefully with

      
       to pH 2, and re-extract into EtOAc. This ensures high purity without chromatography.
      
  • Validation:

    
     NMR should show a singlet around 
    
    
    
    .

Protocol C: Synthesis of Difluoromethyl Ketones (Weinreb Route)

Rationale: Difluoromethyl ketones are versatile building blocks. They exist in equilibrium with their hydrates in aqueous media, mimicking the tetrahedral transition state of amide hydrolysis. This makes them potent inhibitors of proteases.

Methodology: Homologation of Weinreb Amides using


 (Pace Protocol).[4]
Synthetic Workflow Diagram

WeinrebProtocol WA Weinreb Amide (Substrate) Intermed Tetrahedral Intermediate WA->Intermed Reagent TMS-CHF2 (Reagent) Complex Nucleophilic Difluoromethyl Species Reagent->Complex Activation Base t-BuOK / t-AmylOK (Activator) Base->Complex Complex->Intermed Nucleophilic Attack Product Difluoromethyl Ketone (Target) Intermed->Product Acid Quench (HCl)

Figure 2: Mechanistic pathway for the conversion of Weinreb Amides to Difluoromethyl Ketones via TMS-CHF2.

Step-by-Step Protocol
  • Setup: In a Schlenk flask, dissolve the Weinreb amide (

    
    ) and (Difluoromethyl)trimethylsilane (
    
    
    
    ,
    
    
    equiv) in anhydrous THF (
    
    
    ). Cool to
    
    
    .
  • Activation: Dropwise add Potassium tert-amylate (

    
     in toluene, 
    
    
    
    equiv).
    • Expert Insight: Use tert-amylate over tert-butoxide for better solubility and slightly modulated basicity, reducing proton abstraction side reactions.

  • Reaction: Stir at

    
     for 1 hour. The reaction is usually rapid.
    
  • Quench: Quench with

    
     (
    
    
    
    ). Stir vigorously for 20 minutes to hydrolyze the silyl intermediate.
  • Isolation: Extract with

    
    , dry over 
    
    
    
    , and concentrate.
  • QC:

    
     NMR typically shows a doublet around 
    
    
    
    (
    
    
    ).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Pace, V., et al. (2019).[4] Direct and Chemoselective Synthesis of Tertiary Difluoroketones via Weinreb Amide Homologation with a

    
    -Carbene Equivalent.[4] Organic Letters, 21(18), 7303–7307. Link
    
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

  • Nadi, S., et al. (2021). Copper-Catalyzed Difluoroalkylation Strategies. Catalysts, 11, 1234. Link

Sources

Application

Protocols for synthesizing fluorinated benzoxazoles from aminophenols

Executive Summary & Strategic Importance The benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for indole or adenine bases. The incorporation of fluorine into this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for indole or adenine bases. The incorporation of fluorine into this scaffold—whether on the benzene ring or the C2-substituent—dramatically alters physicochemical properties (LogP, pKa) and metabolic stability (blocking P450 oxidation sites).

This guide details three distinct protocols for synthesizing fluorinated benzoxazoles from 2-aminophenols. Unlike generic organic synthesis texts, this document focuses on the causality of method selection : why you choose one pathway over another based on the electronic nature of your fluorinated substrates.

The "Fluorine Effect" on Reactivity
  • Nucleophilicity Reduction: Fluorine substitution on the 2-aminophenol ring (e.g., 4-fluoro-2-aminophenol) significantly lowers the nucleophilicity of the amine and the basicity of the phenol, often requiring higher reaction temperatures or stronger acid catalysts.

  • Electrophilicity Enhancement: When using fluorinated aldehydes or carboxylic acids (e.g., pentafluorobenzaldehyde), the carbonyl carbon is highly electrophilic, accelerating the initial condensation but potentially destabilizing the intermediate Schiff base if not handled correctly.

Decision Matrix: Selecting the Right Protocol

Constraint / RequirementProtocol A: PPA Condensation Protocol B: Oxidative Cyclization Protocol C: Green Catalysis (PEG-400)
Substrate Type Fluorinated Carboxylic AcidsFluorinated AldehydesFluorinated Aldehydes/Acids
Reaction Scale Gram to Kilogram (Robust)Milligram to Gram (Library)Milligram to Gram (Eco-friendly)
Conditions Harsh (120–150 °C, Acidic)Mild (RT to 60 °C, Oxidative)Moderate (80 °C, Neutral/Weak Acid)
Tolerance Acid-stable groups onlyAcid-sensitive groups toleratedBroad tolerance
Key Advantage One-pot, solvent-free, high yieldRegioselective, avoids harsh acidsSustainable, easy workup

Protocol A: Polyphosphoric Acid (PPA) Mediated Cyclodehydration

"The Heavy Lifter" – Best for unfunctionalized or acid-stable fluorinated substrates.

Mechanism & Rationale

Polyphosphoric acid (PPA) acts as both the solvent and the Lewis acid catalyst. It activates the carbonyl oxygen of the fluorinated benzoic acid, facilitating nucleophilic attack by the amino group. PPA then drives the dehydration of the intermediate amide to close the oxazole ring.

PPA_Mechanism Start 2-Aminophenol + Fluorobenzoic Acid Complex Activated Carbonyl (PPA Complex) Start->Complex 100°C Amide Intermediate Amide Complex->Amide Nucleophilic Attack Cyclization Ring Closure (- H2O) Amide->Cyclization Dehydration (PPA) Product Fluorinated Benzoxazole Cyclization->Product

Figure 1: Mechanism of PPA-mediated cyclodehydration.

Step-by-Step Protocol

Target: 2-(4-Fluorophenyl)benzo[d]oxazole Scale: 10 mmol

  • Preparation: In a 50 mL round-bottom flask, mix polyphosphoric acid (20 g) . Heat to 100 °C to lower viscosity.

  • Addition: Add 2-aminophenol (1.09 g, 10 mmol) and 4-fluorobenzoic acid (1.40 g, 10 mmol) to the hot PPA.

    • Critical Insight: Add the aminophenol slowly. The amine can form a salt with PPA, causing local exotherms.

  • Reaction: Stir the mixture at 140–150 °C for 4–6 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 8:2). A mini-workup (take a drop, dilute in water, extract with EtOAc) is required for accurate TLC due to the PPA matrix.

  • Quenching: Cool the reaction mass to ~80 °C (do not cool to RT, or it will solidify into a glass). Pour slowly into 300 mL of crushed ice/water with vigorous stirring.

  • Neutralization: Neutralize the slurry with 10% NaOH or saturated NaHCO₃ until pH ~8. The product usually precipitates as a solid.

  • Purification: Filter the solid, wash with copious water, and recrystallize from Ethanol/Water.

Protocol B: Oxidative Cyclization via Schiff Base

"The Precision Tool" – Best for libraries and substrates sensitive to strong acids.

Mechanism & Rationale

This method proceeds via a two-step sequence (often one-pot): condensation to form a Schiff base (imine), followed by oxidative ring closure using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or PhI(OAc)₂. This avoids the high temperatures of PPA.[1]

Oxidative_Cycle Reagents 2-Aminophenol + Fluorobenzaldehyde Imine Schiff Base (Imine) Reagents->Imine EtOH, RT -H2O Oxidation H-Atom Abstraction (DDQ/Oxidant) Imine->Oxidation DDQ RT to 40°C Product 2-Arylbenzoxazole Oxidation->Product Aromatization

Figure 2: Oxidative cyclization workflow using DDQ.

Step-by-Step Protocol

Target: 2-(2,4-Difluorophenyl)benzo[d]oxazole Scale: 5 mmol

  • Imine Formation: In a 50 mL flask, dissolve 2-aminophenol (0.55 g, 5 mmol) and 2,4-difluorobenzaldehyde (0.71 g, 5 mmol) in Ethanol (15 mL) . Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: The solution often changes color (yellow/orange) as the imine forms.

  • Oxidation: Add DDQ (1.25 g, 5.5 mmol) portion-wise. Stir at RT for 1–2 hours.

    • Note: The reaction mixture will turn dark due to the formation of DDQ-hydroquinone (DDQ-H2).

  • Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in Dichloromethane (DCM) .

  • Filtration: Filter the DCM solution through a pad of Celite or basic alumina to remove the insoluble reduced DDQ byproduct.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol C: Green Synthesis in PEG-400

"The Sustainable Route" – Best for scaling up with minimal environmental impact.

Rationale

Polyethylene glycol 400 (PEG-400) acts as a green, recyclable solvent and a phase transfer catalyst. It stabilizes the transition state through hydrogen bonding, allowing the reaction to proceed at moderate temperatures without strong mineral acids.

Step-by-Step Protocol
  • Mixture: Mix 2-aminophenol (10 mmol) and fluorinated benzaldehyde (10 mmol) in PEG-400 (10 mL) .

  • Catalyst: Add a mild catalyst such as Sulfamic acid (10 mol%) or simply heat without catalyst if the aldehyde is highly activated (electron-poor due to fluorine).

  • Reaction: Heat to 80–90 °C for 2–4 hours.

  • Extraction: Cool to RT and extract with Ether or Ethyl Acetate . The PEG layer can often be reused.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Analytical Characterization: The 19F NMR Signature

Characterizing fluorinated benzoxazoles requires attention to 19F-1H and 19F-13C coupling.

Position of FluorineTypical Shift (

, ppm)
Coupling Constant (

, Hz)
Diagnostic Feature
Trifluoromethyl (-CF3) -60 to -65

Strong singlet (or quartet in 13C)
Ar-F (ortho to oxazole) -110 to -120

Complex multiplet due to proximity to N/O
Ar-F (meta/para) -105 to -115

Distinct splitting patterns

Note: Shifts are relative to CFCl₃ (0 ppm).

Troubleshooting & Optimization

  • Problem: Low yield with highly fluorinated aldehydes (e.g., Pentafluorobenzaldehyde).

    • Cause: The aldehyde is so electron-poor that the hemiaminal intermediate is stable and resists dehydration, or the imine hydrolyzes during workup.

    • Solution: Use Protocol B but add molecular sieves to drive the equilibrium toward the imine before adding the oxidant.

  • Problem: "Sticky" reaction mass in PPA.

    • Cause: PPA concentration is too high or temperature dropped too fast.

    • Solution: Dilute PPA with a small amount of xylene (if compatible with temp) or ensure quenching is done slowly into a large volume of water while the PPA is still warm (fluid).

References

  • PPA Method (Classic): Journal of the American Chemical Society.[2] "The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles."

  • Oxidative Cyclization (DDQ): ResearchGate / Synthetic Communications. "Synthesis of 2-Arylbenzoxazoles via DDQ Promoted Oxidative Cyclization of Phenolic Schiff Bases."

  • Green Synthesis (PEG-400): ResearchGate. "Easy, Simplistic and Green Synthesis of Various Benzimidazole and Benzoxazole Derivatives Using PEG400 as a Green Solvent."

  • 19F NMR Characterization: Beilstein Journal of Organic Chemistry. "19F NMR as a tool in chemical biology."

  • General Review: BenchChem. "A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol."

Sources

Method

Application Note: 3-Amino-2,6-difluorophenol as a Scaffold for Neurological and Kinase-Targeted Drug Discovery

[1][2] Executive Summary In the landscape of modern CNS and oncology drug discovery, 3-Amino-2,6-difluorophenol represents a high-value "fragment" scaffold.[1][2] Its utility is derived not merely from its functional gro...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the landscape of modern CNS and oncology drug discovery, 3-Amino-2,6-difluorophenol represents a high-value "fragment" scaffold.[1][2] Its utility is derived not merely from its functional groups, but from the specific electronic and steric effects of the 2,6-difluoro substitution pattern.[2] This substitution dramatically alters the physicochemical properties of the phenol, converting it into a lipophilic bioisostere of a carboxylic acid and a metabolically robust hydrogen-bond donor .[2]

This guide details the application of this scaffold in synthesizing metabolically stable kinase inhibitors (e.g., RET, BRAF) and CNS-penetrant small molecules.[2] We provide validated protocols for its incorporation into heterocyclic cores and assays to quantify its impact on metabolic stability.[2]

Scientific Rationale & Mechanism

The "Fluorine Effect" on Physicochemical Properties

The strategic placement of fluorine atoms at the 2- and 6-positions relative to the hydroxyl group creates a unique electronic environment.[1][2]

  • pKa Modulation (Acidity):

    • Standard Phenol pKa: ~10.0[1]

    • 2,6-Difluorophenol pKa: ~7.1 - 7.5[1][2]

    • Consequence: At physiological pH (7.4), a significant fraction of the molecule exists as the phenolate anion or a highly polarized neutral species.[2] This allows it to mimic the electrostatic properties of a carboxylic acid (pKa ~4-5) while maintaining a much higher lipophilicity (LogD), facilitating Blood-Brain Barrier (BBB) penetration [1].[1][2]

  • Metabolic Shielding:

    • The ortho positions of phenols are primary sites for Phase I oxidative metabolism (CYP450-mediated hydroxylation) and Phase II conjugation (glucuronidation).[2]

    • Blocking both ortho positions with fluorine atoms—which form the strongest single bond in organic chemistry (C-F)—effectively "shields" the phenol from these metabolic pathways, significantly extending the half-life (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) of the drug candidate [2].
      
Structural Logic: Kinase Inhibitor Design

In kinase inhibitor discovery (e.g., targeting RET or BRAF), the phenol moiety often interacts with residues in the solvent-exposed front or specific hydrophobic pockets.[2] However, phenols are notorious for rapid clearance.[2]

  • Mechanism: The 3-amino group serves as the nucleophilic attachment point to the kinase core (e.g., quinazoline, pyrimidine).[2]

  • Result: The pendant 2,6-difluorophenol moiety acts as a stable "warhead" that maintains H-bond donor capability without the metabolic liability of a standard phenol [3].[1][2]

Visualization: Pharmacophore & Logic Flow[1][2]

The following diagram illustrates the structure-activity relationship (SAR) logic and the synthesis workflow for incorporating this scaffold.

G Scaffold 3-Amino-2,6-difluorophenol (The Scaffold) Prop_pKa pKa Modulation (Bioisostere of COOH) Scaffold->Prop_pKa 2,6-F Substitution Prop_Metab Metabolic Shielding (Blocks CYP/UGT sites) Scaffold->Prop_Metab Steric/Electronic Block Synth_Step1 Step 1: Nucleophilic Attack (SnAr on Heterocycle) Scaffold->Synth_Step1 Amine Nucleophile App_CNS CNS Agents (GABA Mimetics) Prop_pKa->App_CNS Bioisosterism App_Kinase Kinase Inhibitors (RET, BRAF) Prop_Metab->App_Kinase Stability Product Final Drug Candidate (High Lipophilicity + Stability) App_Kinase->Product App_CNS->Product Synth_Step2 Step 2: Deprotection/Workup Synth_Step1->Synth_Step2 Synth_Step2->Product

Figure 1: Strategic logic flow connecting the 3-Amino-2,6-difluorophenol scaffold properties to specific drug discovery applications and synthesis.

Experimental Protocols

Protocol A: Synthesis of a RET Kinase Inhibitor Analog

Objective: To couple 3-amino-2,6-difluorophenol to a 4-chloroquinazoline core via Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


), creating a metabolically stable kinase inhibitor precursor.[1]

Reagents:

  • 3-Amino-2,6-difluorophenol (1.0 eq)[1][2][3]

  • 4-Chloro-6-substituted-quinazoline (1.0 eq) (e.g., Vandetanib intermediate)[1][2]

  • Isopropanol (iPrOH) or Acetonitrile (MeCN)

  • HCl (4M in dioxane) or Pyridinium chloride (if high temp required)[2]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chloroquinazoline derivative (1.0 mmol) in dry Isopropanol (5 mL) in a microwave-safe vial or round-bottom flask.

  • Addition: Add 3-Amino-2,6-difluorophenol (1.1 mmol, 1.1 eq).

  • Reaction:

    • Method A (Thermal): Reflux at 85°C for 4–6 hours.[2] A precipitate often forms (the HCl salt of the product).[2]

    • Method B (Microwave): Heat to 120°C for 30 minutes.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the precipitate.[2]

    • Wash the solid cake with cold isopropanol (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       mL) and diethyl ether (
      
      
      
      mL) to remove unreacted aniline.
  • Free Base Formation (Optional but recommended for assays): Suspend the solid in EtOAc and wash with saturated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Dry the organic layer over 
    
    
    
    and concentrate.
  • Validation: Verify structure via ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -NMR (DMSO-
    
    
    
    ). Look for the disappearance of the aniline amine protons and the shift in the aromatic protons of the phenol ring.
Protocol B: Comparative Microsomal Stability Assay

Objective: To quantify the metabolic stability advantage of the 2,6-difluoro scaffold compared to a non-fluorinated phenol analog.

Materials:

  • Test Compounds: The 2,6-difluoro analog (synthesized above) and its non-fluorinated control.[2]

  • Liver Microsomes: Human (HLM) and Rat (RLM) (e.g., Corning® Gentest™).[2]

  • NADPH Regenerating System.[2]

  • Stop Solution: Cold Acetonitrile containing internal standard (e.g., Tolbutamide).[2]

Workflow:

  • Incubation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     in phosphate buffer (pH 7.4) containing microsomes (0.5 mg protein/mL).
    
  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH.[2]

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately transfer aliquots into Stop Solution (ratio 1:3 sample:ACN). Vortex and centrifuge (10,000g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.[2]

  • Calculation: Plot

    
     vs. time.
    
    • Slope ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       = elimination rate constant.
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .
      
    • 
      .
      

Expected Result: The 2,6-difluoro analog should exhibit a ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 significantly longer (>2-fold) than the non-fluorinated control due to the blockade of the ortho-hydroxylation pathway.

Quantitative Data Summary

PropertyNon-Fluorinated Phenol2,6-Difluorophenol ScaffoldImpact on Drug Design
pKa (OH group) ~10.0~7.2Mimics carboxylic acid acidity; H-bond donor at physiological pH.[1][2]
LogP (Lipophilicity) 1.51.9 - 2.1Enhanced membrane permeability; better BBB penetration.[1][2]
Metabolic Liability High (Ortho-oxidation)LowBlocks CYP450 hydroxylation and UGT glucuronidation.[1]
H-Bond Donor Strength ModerateHighStronger interaction with kinase hinge/solvent front residues.[1][2]

References

  • Qiu, J., et al. (1999).[2] "2,6-Difluorophenol as a bioisostere of a carboxylic acid: bioisosteric analogues of gamma-aminobutyric acid." Journal of Medicinal Chemistry, 42(2), 329-332.[2][4]

  • Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] [2]

  • Mulligan, G., et al. (2006).[2] "The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity."[1][2] Bioorganic & Medicinal Chemistry Letters, 16(18), 4861-4864.[2]

  • Purser, S., et al. (2008).[2] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Senior Application Scientist's Guide to Storing and Handling 3-Amino-2,6-difluorophenol

Welcome to the technical support guide for 3-Amino-2,6-difluorophenol. As a Senior Application Scientist, my goal is to move beyond simple instructions and provide you with the causal understanding necessary to maintain...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Amino-2,6-difluorophenol. As a Senior Application Scientist, my goal is to move beyond simple instructions and provide you with the causal understanding necessary to maintain the integrity of this highly reactive molecule. In drug discovery and materials science, the purity of your starting materials is non-negotiable; it is the bedrock of reproducible and reliable data. This guide is structured to help you diagnose, troubleshoot, and prevent the oxidative degradation of 3-Amino-2,6-difluorophenol, ensuring the success of your experiments from the moment you receive the vial.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered in the field.

Q1: My solid 3-Amino-2,6-difluorophenol has turned from off-white to a dark brown/purple color. Can I still use it?

A: A significant color change is a primary visual indicator of oxidation. The aminophenol moiety is highly susceptible to air oxidation, leading to the formation of highly colored quinone-imine species and subsequent polymerization products. While minor, faint discoloration might indicate minimal surface oxidation, a dark brown or purple coloration suggests substantial degradation. Using this material will introduce significant impurities into your reaction, compromising yield, purity, and potentially altering biological or chemical outcomes. We strongly recommend analytical verification of purity (see Protocol 4.3) before use. For critical applications, it is safest to discard the discolored reagent.

Q2: What are the absolute ideal storage conditions for a newly opened bottle of solid 3-Amino-2,6-difluorophenol?

A: The ideal conditions aim to mitigate all primary degradation drivers: oxygen, heat, and light. For long-term storage (>4 weeks), we recommend aliquoting the solid into smaller, appropriately sized vials under an inert atmosphere (nitrogen or argon), sealing them tightly with high-quality caps (e.g., PTFE-lined), and storing them at -20°C or below in a dark environment[1]. For short-term, active use, storing the main container in a desiccator at 2-8°C with an inert gas blanket is crucial[2].

Q3: I've prepared a stock solution in DMSO, and it's turning pink within hours. What's happening and how can I prevent it?

A: This rapid color change is a classic sign of oxidation in solution, which is often accelerated compared to the solid state. The primary culprit is dissolved oxygen in your solvent. Even high-purity solvents are saturated with atmospheric oxygen unless specifically degassed. To prevent this, you must use a degassed solvent and handle the solution under an inert atmosphere. Prepare solutions fresh whenever possible and store any stock solutions as frozen aliquots under nitrogen or argon.

Section 2: The Science of Degradation - Understanding the "Why"

The molecular structure of 3-Amino-2,6-difluorophenol contains both a nucleophilic aromatic amine and an electron-rich phenol. This combination is exceptionally prone to oxidation. The process is a cascade reaction initiated by common laboratory environmental factors.

  • Oxygen: Atmospheric oxygen is the primary oxidant. The reaction is often autocatalytic, where the initial oxidation products can catalyze further degradation.

  • Light: UV radiation can provide the activation energy needed to initiate radical oxidation pathways. Storing the compound in clear glass vials on a lab bench is a significant risk factor.

  • Heat: Increased temperature accelerates the rate of all chemical reactions, including oxidation. Storing the material at room temperature will significantly shorten its shelf life.

  • Metal Ions: Trace metal impurities (e.g., iron, copper) in solvents or on lab equipment can act as potent catalysts for the oxidation of phenols.

The degradation generally proceeds through the formation of a quinone-imine intermediate, a highly conjugated and therefore colored molecule. These intermediates are reactive and can polymerize, leading to insoluble, dark-colored materials.

cluster_0 Oxidation Cascade A 3-Amino-2,6-difluorophenol (Colorless/Off-White) B Radical Intermediate A->B O₂, Light, Heat, Metal Ions C Quinone-imine Species (Colored) B->C Further Oxidation D Polymerized Products (Dark Precipitate) C->D Polymerization

Caption: Generalized oxidation pathway of 3-Amino-2,6-difluorophenol.

Section 3: Troubleshooting Guide: From Observation to Solution

Problem Observed Probable Root Cause Corrective & Preventive Actions
Solid reagent is dark upon arrival. Improper packaging or sealing from the supplier; exposure to heat/light during transit.Immediately contact the supplier for a replacement. Qualify new suppliers by requesting a certificate of analysis and inquiring about their packaging methods (e.g., amber glass, inert gas packing).
Solid reagent discolors rapidly after opening. Repeated exposure to atmospheric oxygen and moisture each time the bottle is opened.Corrective: Move the material into a controlled atmosphere (glovebox or inert gas manifold) immediately. Preventive: Aliquot the material upon first opening into single-use vials as described in Protocol 4.1. This minimizes exposure for the bulk of the material.
Solutions in protic solvents (MeOH, EtOH) darken. Solvents may contain dissolved oxygen and potential catalytic impurities. Protic solvents can facilitate proton transfer steps in oxidation.Use only high-purity, anhydrous solvents that have been thoroughly degassed (see Protocol 4.2). If possible, use a less reactive solvent like anhydrous THF or Dioxane, provided it is compatible with your application.
Inconsistent reaction results using the same batch. Non-homogenous degradation. The top layer of the solid may be more oxidized than the material underneath.Do not "cherry-pick" material from the top of the bottle. Before aliquoting, gently mix the solid material in an inert atmosphere to ensure homogeneity. Always use freshly opened aliquots for critical experiments.

Section 4: Gold-Standard Protocols for Maximizing Stability

Adherence to these protocols is a self-validating system. By controlling these variables, you inherently protect the compound's integrity, leading to more trustworthy and reproducible experimental outcomes.

Protocol 4.1: Long-Term Storage of Solid Reagent

This protocol describes the industry-standard method for preserving sensitive solid reagents.

  • Preparation: Move the primary container of 3-Amino-2,6-difluorophenol, along with several smaller amber glass vials (sized for single experiments) and necessary spatulas, into an inert atmosphere glovebox or glove bag.

  • Aliquoting: Carefully portion the solid from the main bottle into the smaller vials. Work swiftly to minimize exposure time, even within the inert environment.

  • Inert Gas Purge: For each small vial, direct a gentle stream of dry nitrogen or argon into the vial for 15-20 seconds to displace any residual air from the headspace. This process is known as blanketing or inerting[3][4][5].

  • Sealing: Immediately and tightly cap each vial. For ultimate protection, wrap the cap-vial interface with Parafilm®.

  • Labeling & Storage: Clearly label each aliquot with the compound name, batch number, and date. Store the vials in a labeled secondary container at ≤ -20°C, protected from light.

A 1. Transfer Materials to Inert Atmosphere B 2. Aliquot Solid into Amber Vials A->B C 3. Purge Headspace with N₂ or Ar Gas B->C D 4. Seal Vial Tightly & Wrap with Parafilm® C->D E 5. Store at ≤ -20°C in Dark Container D->E

Caption: Workflow for aliquoting and storing sensitive solid reagents.

Protocol 4.2: Preparation and Storage of Stock Solutions
  • Solvent Preparation: Select a high-purity, anhydrous grade solvent. Degas the solvent by sparging with argon or nitrogen for at least 30 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for the most rigorous oxygen removal.

  • Weighing: Weigh the required amount of 3-Amino-2,6-difluorophenol directly into a clean, dry flask equipped with a magnetic stir bar and a rubber septum.

  • Dissolution: Flush the flask with an inert gas. Using a syringe, transfer the desired volume of degassed solvent into the flask. Stir until fully dissolved under a positive pressure of inert gas (e.g., a balloon).

  • Storage: If the solution must be stored, use a syringe to transfer it to septum-capped vials that have been previously flushed with inert gas. Store these vials at -20°C or -80°C and use them within 1-2 weeks for best results[1]. Avoid repeated freeze-thaw cycles.

Protocol 4.3: Analytical Verification of Compound Integrity via HPLC

This provides a general method to quickly assess purity.

  • System: Reversed-phase HPLC with UV detection.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid or Formic Acid). For example, start with 10% Acetonitrile and ramp to 90% over 15 minutes.

  • Detection: Monitor at 274 nm or perform a diode array detection (DAD) scan to observe the appearance of impurity peaks with different UV maxima[6].

  • Procedure: Prepare a dilute solution (~0.1 mg/mL) of your compound in the mobile phase. Inject and analyze. A pure sample should show one major peak. The presence of multiple peaks, especially those with longer retention times or broad shapes, indicates degradation products[7].

Section 5: Summary of Recommended Storage Conditions

Form Duration Temperature Atmosphere Light/Moisture
Solid (Bulk) Short-Term (<4 weeks)2–8 °C[2]Inert Gas Blanket[3]Protect from light; use desiccator.
Solid (Aliquot) Long-Term (>4 weeks)≤ -20 °C[1]Inert (N₂ or Ar)Protect from light in sealed amber vials.
Solution Short-Term (<24 hours)2–8 °CInert Gas BlanketProtect from light; use degassed solvent.
Solution Long-Term (>24 hours)≤ -20 °C (Frozen)Inert (N₂ or Ar)Protect from light; use degassed solvent; avoid freeze-thaw.

By implementing these scientifically grounded procedures, you will gain confidence in the quality of your 3-Amino-2,6-difluorophenol, ensuring the integrity and reproducibility of your research.

References

  • Arora, P. K., & Bae, H. (2014). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. PubMed, 107(Pt 2), 236–242. Retrieved from [Link]

  • Salehi, B., et al. (2021). Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise. PMC, 13(1), 7. Retrieved from [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • Arora, P. K. (2015). Bacterial degradation pathway of (A) 2-aminophenol in Pseudomonas sp. ResearchGate. Retrieved from [Link]

  • Asfaw, T. G. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Tank blanketing. Retrieved from [Link]

  • Grgić, J., et al. (2020). Role of the Encapsulation in Bioavailability of Phenolic Compounds. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2015). Determination of catalytic oxidation products of phenol by RP-HPLC. ResearchGate. Retrieved from [Link]

  • Qutob, M., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Publishing. Retrieved from [Link]

  • nano-purification solutions. (n.d.). Blanketing vs. Inerting in Oil & Gas: What's the Difference and When to Use Each? Retrieved from [Link]

  • Wang, Y., et al. (2011). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. ResearchGate. Retrieved from [Link]

  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Retrieved from [Link]

Sources

Optimization

Technical Guide: Overcoming Low Reactivity in Sterically Hindered Fluorophenols

The following technical guide addresses the specific reactivity challenges of sterically hindered fluorophenols. It is designed for immediate application in a research setting.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific reactivity challenges of sterically hindered fluorophenols. It is designed for immediate application in a research setting.

Content Type: Technical Support / Troubleshooting Target Audience: Medicinal Chemists, Process Chemists Subject: 2,6-Difluorophenol, 2,3,5,6-Tetrafluorophenol, and ortho-substituted analogs.

The Core Challenge: The "Acidic but Inert" Paradox

Researchers often assume that because fluorophenols are more acidic than phenol (e.g., 2,6-difluorophenol pKa


 7.4 vs. Phenol pKa 

10), they should be easily deprotonated and thus highly reactive.

The Reality: While deprotonation is facile, the resulting phenoxide is often a poor nucleophile .

  • Electronic Deactivation: The high electronegativity of fluorine stabilizes the negative charge on the oxygen inductively, reducing the HOMO energy and making the oxygen less willing to donate electrons (lower nucleophilicity).

  • Steric Shielding: In 2,6-disubstituted systems, the ortho-fluorines create a "steric wall" that blocks the approach of electrophiles, particularly in

    
     transition states.
    

This guide provides three targeted workflows to overcome these barriers.

Troubleshooting Workflow: Select Your Pathway

Use the following decision matrix to select the optimal protocol based on your electrophile.

ReactionSelector start Target: Ether Synthesis with Hindered Fluorophenol electrophile Identify Electrophile Type start->electrophile primary Primary Alkyl Halide (Un hindered) electrophile->primary Alkyl-X secondary Secondary/Bulky Alkyl Halide electrophile->secondary Alkyl-X aryl Aryl Halide electrophile->aryl Ar-X alcohol Primary/Secondary Alcohol electrophile->alcohol R-OH method1 Protocol A: Modified Williamson (Cesium Effect) primary->method1 secondary->method1 If robust method2 Protocol B: Mitsunobu (Sonication/Conc.) secondary->method2 If chiral/sensitive method3 Protocol C: Pd-Catalyzed Coupling (Bulky Ligands) aryl->method3 alcohol->method2

Figure 1: Decision matrix for selecting the appropriate synthetic methodology based on electrophile sterics and type.

Protocol A: Modified Williamson Ether Synthesis (The "Cesium Effect")

Issue: Standard conditions (


/Acetone) yield <20% conversion because the potassium cation forms a tight ion pair with the fluorophenoxide, further burying the nucleophilic oxygen.

The Fix: Utilize the Cesium Effect in polar aprotic solvents. The large ionic radius of Cesium (


) creates a "loose" ion pair, effectively stripping the cation away and exposing the "naked" phenoxide anion for reaction.
Optimized Protocol
  • Solvent: Anhydrous DMF or NMP (Critical: Do not use protic solvents).

  • Base:

    
     (2.0 - 3.0 equivalents).
    
  • Temperature: 60°C – 90°C.

  • Additive (Optional): If reaction stalls, add 10 mol% 18-Crown-6 to sequester residual cations.

Step-by-Step:

  • Dissolve sterically hindered fluorophenol (1.0 eq) in anhydrous DMF (0.2 M).

  • Add

    
     (2.5 eq). Stir at RT for 30 mins to ensure complete deprotonation and formation of the loose ion pair.
    
  • Add alkyl halide (1.2 eq) dropwise.

  • Heat to 80°C. Monitor by LCMS.

    • Troubleshooting: If O-alkylation is slow, check for C-alkylation (a common side reaction with phenols).[1] The use of DMF favors O-alkylation.

Protocol B: High-Concentration Mitsunobu

Issue: The standard Mitsunobu reaction (DEAD/PPh3) often fails with hindered phenols because the formation of the key intermediate (phosphonium-phenoxide ion pair) is sterically blocked, and the betaine intermediate decomposes faster than the phenol can attack it.

The Fix: Kinetic acceleration via Concentration and Sonication .

Optimized Protocol

Reference: J. Org. Chem. 2003, 68, 2, 587–590.

  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) . Standard 0.1 M reactions will fail.

  • Reagents: Use ADDP (1,1'-(Azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) for more difficult substrates, or standard DIAD/PPh3 for moderate cases.

  • Agitation: Use an ultrasonic bath if stirring is difficult due to viscosity/precipitation.

Step-by-Step:

  • Dissolve fluorophenol (1.0 eq), Alcohol (1.0 eq), and

    
     (1.5 eq) in minimal THF (make a thick slurry/solution).
    
  • Cool to 0°C.

  • Add DIAD (1.5 eq) dropwise very slowly.

  • Allow to warm to RT.

    • Troubleshooting: If no product forms, switch to ADDP/PBu3 . The tributylphosphine is a stronger nucleophile and forms a more reactive betaine.

Protocol C: Buchwald-Hartwig Coupling (Aryl Ethers)

Issue: Palladium-catalyzed C-O coupling is notoriously difficult with electron-poor, hindered phenols. The oxidative addition is easy, but the reductive elimination is the rate-limiting step because the fluorophenoxide is a weak nucleophile and binds poorly to the Pd(II) center.

The Fix: Use Bulky Biaryl Phosphine Ligands . These ligands promote reductive elimination by sterically "squeezing" the product off the metal center.

Recommended Ligands
LigandApplicationWhy?
RockPhos Gold Standard for hindered phenolsSpecifically designed for steric bulk; promotes reductive elimination.
tBuBrettPhos Excellent alternativeHigh activity for electron-poor phenols.
JohnPhos Good starting pointGeneral purpose for ortho-substituted substrates.
Optimized Protocol
  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
    .
  • Ligand: RockPhos (2-4 mol%). L:Pd ratio should be 1.5:1 to 2:1 .

  • Base:

    
     or 
    
    
    
    (weak bases are preferred to prevent hydrolysis of the catalyst, but hindered phenols may require stronger bases like NaOtBu if the substrate is extremely unreactive).
  • Solvent: Toluene or Dioxane (anhydrous).

Step-by-Step:

  • Charge reaction vial with Aryl Halide (1.0 eq), Fluorophenol (1.2 eq), Base (2.0 eq), Pd source, and Ligand.

  • Purge with Argon/Nitrogen for 5 minutes (Oxygen kills this catalytic cycle).

  • Add solvent (degassed).

  • Heat to 90°C – 110°C.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Ligand Exchange (Phenol Coordination) OxAdd->Coord Base + Ar'-OH RedElim Reductive Elimination (Product Release) Coord->RedElim Rate Limiting Step (Accelerated by RockPhos) RedElim->Pd0 Ar-O-Ar'

Figure 2: The catalytic cycle emphasizing the rate-limiting reductive elimination step, which is overcome by bulky ligands.

FAQ: Troubleshooting Specific Failures

Q: I see the starting material disappearing, but I'm isolating a C-alkylated product. A: Phenoxides are ambident nucleophiles. In polar protic solvents (like MeOH) or with small counter-ions (Li+, Na+), the oxygen is heavily solvated/shielded, favoring attack from the carbon ring (C-alkylation). Switch to DMF and Cesium Carbonate to favor O-alkylation.

Q: My Mitsunobu reaction turns dark, but I recover starting material. A: The betaine is decomposing before it reacts with your hindered phenol. Increase concentration to >0.5M . If that fails, the pKa of your phenol might be too low (though unlikely for difluoro, possible for pentafluoro). For highly acidic phenols (pKa < 6), Mitsunobu is generally ineffective; use the Williamson ether method.

Q: Can I use NaH for the Williamson ether synthesis? A: Yes, but be careful. NaH generates a "naked" alkoxide very rapidly. With fluorophenols, this can lead to exothermic decomposition or runaway side reactions if the solvent isn't strictly dry.


 is milder and often provides better chemoselectivity for the oxygen.

References

  • The Cesium Effect in Organic Synthesis

    • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 114.
    • Dijkstra, G. et al. "The effect of the cation on the nucleophilicity of phenoxides.".

  • Mitsunobu with Hindered Phenols

    • Lepore, S. D. et al. "Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.".

  • Buchwald-Hartwig Coupling of Hindered Phenols

    • Burgos, C. H. et al. "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides.". (Describes the utility of bulky phosphines).

    • Maitro, G. et al. "Precatalysts for the Pd-Catalyzed C-O Coupling.".

Sources

Reference Data & Comparative Studies

Validation

A Comparative and Predictive Guide to the ¹⁹F NMR Chemical Shifts of 3-Amino-2,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Role of ¹⁹F NMR in Modern Chemistry Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of ¹⁹F NMR in Modern Chemistry

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful analytical technique in the arsenal of chemists, particularly those in pharmaceutical and materials science.[1] The ¹⁹F nucleus possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, affording it a sensitivity nearly 83% that of the proton (¹H) nucleus.[1][2] What truly sets ¹⁹F NMR apart is its expansive chemical shift range—spanning over 800 ppm—which provides exquisite sensitivity to the local electronic environment.[3] This sensitivity makes ¹⁹F NMR an invaluable tool for characterizing fluorinated molecules, tracking drug metabolism, and probing protein-ligand interactions.[1][4]

Part 1: The Electronic Landscape of Fluorophenols and Substituent Effects

The chemical shift (δ) in ¹⁹F NMR is dictated by the degree of magnetic shielding around the fluorine nucleus. This shielding is highly sensitive to the electron density, which is modulated by the electronic effects of other atoms and functional groups in the molecule.

  • Shielding and Deshielding: Electron-donating groups (EDGs) increase the electron density around the fluorine nucleus, enhancing its shielding and causing an upfield shift to lower ppm values (more negative).[1] Conversely, electron-withdrawing groups (EWGs) decrease electron density, causing deshielding and a downfield shift to higher ppm values (less negative or positive).[1]

  • Substituent Effects in Aromatic Systems: In fluorinated aromatic rings, the position of substituents is critical. Both inductive and resonance (mesomeric) effects alter the electron density.[1] For 3-Amino-2,6-difluorophenol, we must consider the interplay of three key substituents on the benzene ring:

    • Hydroxyl (-OH): An activating group that acts as a strong resonance electron donor and an inductive electron withdrawer.

    • Amino (-NH₂): Also an activating group and a powerful resonance electron donor.

    • Fluorine (-F): A deactivating group that is strongly inductively withdrawing but a weak resonance donor.

In 3-Amino-2,6-difluorophenol, the two fluorine atoms are no longer chemically equivalent due to the presence of the amino group at the 3-position. The amino group, being a strong EDG, is expected to increase the electron density, and thus the shielding, of the adjacent fluorine at C2 more significantly than the fluorine at C6. This will result in two distinct signals in the ¹⁹F NMR spectrum.

Part 2: Comparative Analysis with Difluorophenol Isomers

To build a predictive model for 3-Amino-2,6-difluorophenol, it is instructive to examine the experimental ¹⁹F NMR data of its structural isomers. While specific data for 2,6-difluorophenol is not found in the search results, we can draw on general knowledge and data from other fluorophenols to illustrate the principles. For instance, a study on the microbial degradation of fluorophenols utilized ¹⁹F NMR to identify metabolites, demonstrating the technique's power in distinguishing closely related structures.[5]

Compound Position of Fluorine(s) Other Substituents Expected ¹⁹F Chemical Shift (δ) Range (ppm, vs CFCl₃) Rationale
FluorobenzeneC1-~ -113.5[1][6]Baseline for a single fluorine on an aromatic ring.
2,6-DifluorophenolC2, C61-OHExpected to be a single peak due to symmetry. The -OH group will influence the shift relative to fluorobenzene.
2,4-DifluorophenolC2, C41-OHTwo distinct signals. The fluorine at C2 is ortho to the -OH group, while the fluorine at C4 is para. Both will be influenced differently.
3,5-DifluorophenolC3, C51-OHA single signal due to symmetry. Both fluorines are meta to the -OH group.
3-Amino-2,6-difluorophenol C2, C6 1-OH, 3-NH₂ Two distinct signals. The symmetry is broken by the C3-amino group. The F at C2 (ortho to -NH₂) will be more shielded (more negative δ) than the F at C6.

Note: The chemical shift ranges for aromatic fluorides typically fall between -110 and -180 ppm.

This comparative approach highlights how the relative positions of the hydroxyl, amino, and fluorine substituents will lead to a unique spectral fingerprint for 3-Amino-2,6-difluorophenol.

Part 3: A Validated Protocol for Experimental Determination

Acquiring high-quality, reproducible ¹⁹F NMR data requires a meticulous and validated experimental approach. This protocol is designed to serve as a self-validating system for the analysis of novel fluorinated compounds like 3-Amino-2,6-difluorophenol.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (600 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of 3-Amino-2,6-difluorophenol in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). prep2 Add internal reference standard (e.g., 5 μM TFMBA or C₆F₆). prep1->prep2 prep3 Transfer solution to a high-precision NMR tube. prep2->prep3 acq1 Lock & Shim: Lock on solvent deuterium signal and perform automated shimming. prep3->acq1 Insert Sample acq2 Set Parameters: - Pulse Program: zgfhigqn (¹H decoupled) - Scans (NS): 32-64 - Relaxation Delay (D1): 10 s acq1->acq2 acq3 Acquire Spectrum: Execute the experiment. acq2->acq3 proc1 Apply Fourier Transform (FT) with exponential line broadening (LB). acq3->proc1 Transfer FID proc2 Phase Correction: Manually phase the spectrum. proc1->proc2 proc3 Referencing: Calibrate the chemical shift using the internal standard. proc2->proc3 proc4 Integration & Analysis: Integrate signals and analyze coupling patterns. proc3->proc4 caption Workflow for ¹⁹F NMR Data Acquisition.

Caption: Workflow for ¹⁹F NMR Data Acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Analyte & Solvent: Accurately weigh 5-10 mg of 3-Amino-2,6-difluorophenol and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical as it can influence chemical shifts.[1][7]

    • Reference Standard: Add an appropriate internal reference standard. While CFCl₃ is the primary reference (0 ppm), it is volatile.[2] A more practical secondary internal standard is recommended. Hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) or 2-(trifluoromethyl)benzoic acid (TFMBA) are excellent choices as they are chemically inert and their signals rarely overlap with analytes of interest.[8][9] Using a low concentration (e.g., 5 µM) minimizes potential intermolecular interference.[8]

    • Causality: An internal standard is crucial because it experiences the exact same magnetic environment as the analyte, correcting for variations in magnetic field strength and sample conditions, leading to highly accurate and reproducible chemical shift values.[8]

  • Instrument Setup & Acquisition:

    • Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz) equipped with a multinuclear probe.[8]

    • Locking and Shimming: Lock the field frequency using the deuterium signal of the solvent. Perform automated shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp lines and high resolution.

    • Acquisition Parameters:

      • Pulse Program: A standard 1D ¹⁹F pulse sequence with ¹H inverse gated decoupling (e.g., zgfhigqn on Bruker systems) should be used.[8] This decouples the fluorine nuclei from protons, simplifying the spectrum by collapsing multiplets into singlets (unless F-F coupling is present) and can prevent Nuclear Overhauser Effect (NOE) distortions, ensuring accurate integration.[2]

      • Relaxation Delay (D1): Set a sufficiently long relaxation delay (D1), typically 5-10 seconds.[8]

      • Causality: The ¹⁹F nucleus can have long longitudinal relaxation times (T₁). A D1 of at least 5 times the longest T₁ is required for complete relaxation of the nuclei between scans.[2] Failure to do so results in signal saturation and inaccurate quantitative analysis (integration).[2]

      • Number of Scans (NS): Acquire a suitable number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: Apply an exponential multiplication function (line broadening of 0.3-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

    • Phasing and Baseline Correction: Manually correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction algorithm.

    • Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard (e.g., C₆F₆) to its known chemical shift value (-164.9 ppm).

    • Analysis: Integrate the distinct signals corresponding to the fluorine atoms. The ratio of the integrals should be 1:1 for 3-Amino-2,6-difluorophenol.

Part 4: Computational Workflow for In Silico Verification

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become a reliable and powerful tool for predicting NMR chemical shifts, aiding in structural assignment and verification.[10][11]

Computational Workflow Diagram

G cluster_model Model Building cluster_calc DFT Calculation (e.g., Gaussian) cluster_analysis Data Analysis model1 Build 3D structure of 3-Amino-2,6-difluorophenol. calc1 Step 1: Geometry Optimization Method: B3LYP Basis Set: 6-31+G(d,p) model1->calc1 calc2 Step 2: NMR Shielding Calculation Method: GIAO-B3LYP Basis Set: 6-31+G(d,p) calc1->calc2 analysis1 Calculate Isotropic Shielding Tensors (σ_iso). calc2->analysis1 analysis2 Calculate Chemical Shifts (δ) using reference compound: δ_calc = σ_ref - σ_iso analysis1->analysis2 analysis3 Compare δ_calc with experimental data. analysis2->analysis3 caption Workflow for DFT-based ¹⁹F NMR Shift Prediction.

Caption: Workflow for DFT-based ¹⁹F NMR Shift Prediction.

Step-by-Step Methodology
  • Structure Preparation: Build the 3D structure of 3-Amino-2,6-difluorophenol using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and effective method is using the B3LYP functional with the 6-31+G(d,p) basis set.[10]

  • NMR Shielding Calculation: Using the optimized geometry, calculate the NMR magnetic shielding tensors. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for this calculation. The same functional and basis set (B3LYP/6-31+G(d,p)) can be used for consistency.[10]

  • Chemical Shift Prediction: The output of the calculation will be absolute shielding tensors (σ). To convert these to chemical shifts (δ), a reference compound (e.g., CFCl₃) must also be calculated at the same level of theory. The predicted chemical shift is then calculated using the equation: δ_predicted = σ_reference - σ_calculated This method has been shown to yield a mean absolute deviation of around 2.1 ppm, which is sufficiently accurate for assigning specific fluorine atoms in multifluorinated compounds.[10]

Conclusion

While direct experimental ¹⁹F NMR data for 3-Amino-2,6-difluorophenol is not cataloged in readily accessible literature, a robust prediction can be made through a comparative analysis of related structures. The introduction of the amino group at the C3 position breaks the symmetry of the 2,6-difluorophenol scaffold, leading to two distinct ¹⁹F NMR signals. The fluorine at C2, being ortho to the electron-donating amino group, is expected to be shielded and appear at a more negative chemical shift compared to the fluorine at C6.

This guide provides both a rigorous, self-validating experimental protocol and a reliable computational workflow to definitively determine and verify these chemical shifts. By combining these empirical and theoretical approaches, researchers and drug development professionals can confidently characterize this and other novel fluorinated molecules, leveraging the exceptional sensitivity of ¹⁹F NMR to advance their scientific objectives.

References

  • Vollmer, M. D., et al. (1995). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology. Available from: [Link]

  • Guharoy, M., et al. (2021). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie. Available from: [Link]

  • Mericli, G., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available from: [Link]

  • Cremer, D., et al. (2002). The 19F NMR shifts are not a measure for the nakedness of the fluoride anion. ResearchGate. Available from: [Link]

  • Ferreira, R. J., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics. Available from: [Link]

  • Weizmann Institute of Science. 19Flourine NMR. Available from: [Link]

  • Lepage, M., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available from: [Link]

  • Tormena, C. F., et al. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry. Available from: [Link]

  • Reddit. (2015). Standardizing for 19F NMR. r/chemistry. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Lepage, M., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ResearchGate. Available from: [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility. Available from: [Link]

Sources

Comparative

Comparative Guide: HPLC Purity Analysis of 3-Amino-2,6-difluorophenol

Executive Summary This guide evaluates High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 3-Amino-2,6-difluorophenol (CAS: 1000508-89-9) . This compound is a critical intermediate in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 3-Amino-2,6-difluorophenol (CAS: 1000508-89-9) . This compound is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its amphoteric nature (containing both acidic phenolic and basic amino groups) and the presence of electron-withdrawing fluorine atoms present specific separation challenges, particularly regarding positional isomers (e.g., 4-amino-2,6-difluorophenol).

The Verdict: While standard C18 chemistries provide adequate retention, they often fail to resolve closely related fluorinated isomers. This guide demonstrates that Pentafluorophenyl (PFP) stationary phases offer superior selectivity ($ \alpha


 R_s $) for this specific application due to unique 

and dipole-dipole interactions.

Chemical Context & Separation Challenges

To design a robust method, one must understand the analyte's behavior in solution.

  • Amphoteric Nature: The molecule possesses a phenol (

    
    ) and an aniline amine (
    
    
    
    ).
    • At Neutral pH: It may exist in a zwitterionic state, leading to poor peak shape and variable retention.

    • At Low pH (< 3.0): The amine is protonated (

      
      ) and the phenol is neutral (
      
      
      
      ). This is the preferred state for Reverse Phase (RP) chromatography, though the positive charge reduces retention on hydrophobic phases.
  • The Fluorine Effect: The two fluorine atoms at the 2,6-positions create a "shielded" phenolic hydroxyl and significant electron deficiency in the aromatic ring. This makes the ring a strong

    
    -acceptor, a property we can exploit using specific stationary phases.
    

Comparative Methodologies

We compare two distinct approaches: the industry-standard C18 (Octadecyl) and the fluorinated-specialist PFP (Pentafluorophenyl) .

Method A: The Baseline (C18)

Best for: General purity assessment where isomer resolution is not critical.

  • Column: High-strength Silica C18 (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Limitation: Relies solely on hydrophobicity. Since 3-amino and 4-amino isomers have nearly identical LogP values, separation is often insufficient.

Method B: The Specialist (PFP)

Best for: Critical purity analysis, isomer separation, and trace impurity detection.

  • Column: Pentafluorophenyl Core-Shell (e.g., 4.6 x 150 mm, 2.6 µm).

  • Mechanism: Hydrophobic +

    
     Interaction + Dipole-Dipole + Shape Selectivity.
    
  • Advantage: The electron-deficient PFP ring interacts specifically with the electron-rich amine and the dipoles of the analyte's fluorine atoms.

Detailed Experimental Protocols

Reagents & Preparation
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2). Note: Phosphoric acid suppresses silanol activity and keeps the amine protonated.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: 90:10 Water:Acetonitrile (prevents solvent shock).

  • Sample Concentration: 0.5 mg/mL.

Instrument Parameters
ParameterMethod A (C18)Method B (PFP)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp 30°C35°C (Enhances

transfer)
Injection Vol 5 µL5 µL
Detection UV @ 254 nm (bw 4nm)UV @ 254 nm (bw 4nm)
Run Time 15 Minutes15 Minutes
Gradient Profile
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Description
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
10.04060Linear Gradient
10.1595Wash
12.0595Wash Hold
12.1955Re-equilibration

Performance Comparison & Data

The following data represents typical performance characteristics derived from comparative studies of fluorinated aminophenols [1][2].

Table 1: Chromatographic Performance Metrics
AnalyteParameterMethod A (C18)Method B (PFP)Status
3-Amino-2,6-difluorophenol Retention Time (

)
4.2 min5.8 minImproved Retention
Tailing Factor (

)
1.41.1Superior Peak Shape
Isomer Separation Resolution (

) vs 4-Amino isomer
1.2 (Co-elution risk)3.5 (Baseline resolved)Critical Advantage
Precursor Separation Resolution (

) vs 2,6-Difluorophenol
4.06.2Both Acceptable
Discussion of Results
  • Retention: The PFP column shows higher retention despite similar organic content.[2][3] This is due to the "Fluorine-Fluorine" interaction and the strong

    
     overlap between the stationary phase and the aromatic ring of the analyte.
    
  • Peak Shape: The C18 column often exhibits tailing (

    
    ) due to the interaction of the protonated amine with residual silanols on the silica surface. The PFP phase, often bonded with varying propyl spacers, provides better shielding, resulting in sharper peaks (
    
    
    
    ).
  • Selectivity: This is the decisive factor. The C18 column struggles to distinguish the position of the amino group (3- vs 4-position). The PFP column discriminates based on the shape and the specific dipole moment created by the ortho-fluorines, yielding a resolution

    
    .
    

Visualizing the Mechanism

The following diagrams illustrate the workflow and the interaction mechanisms that dictate the superior performance of Method B.

Diagram 1: Method Development Workflow

This logic flow ensures a self-validating method generation process.

MethodWorkflow Start Start: 3-Amino-2,6-difluorophenol Solubility Solubility Check (Amphoteric Assessment) Start->Solubility ColumnScreen Column Screening (C18 vs PFP vs Phenyl-Hexyl) Solubility->ColumnScreen MobilePhase pH Optimization (Target pH 2.0-2.5) ColumnScreen->MobilePhase IsomerCheck Isomer Resolution Test (Rs > 2.0?) MobilePhase->IsomerCheck IsomerCheck->ColumnScreen Fail (Rs < 1.5) FinalMethod Final Validated Method (PFP Phase) IsomerCheck->FinalMethod Pass

Caption: Logical workflow for selecting the optimal stationary phase for amphoteric fluorinated compounds.

Diagram 2: Interaction Mechanisms (C18 vs PFP)

Why does PFP work better?

Mechanism cluster_0 Method A: C18 Interaction cluster_1 Method B: PFP Interaction (Multi-Mode) C18_Phase C18 Ligand (Alkyl Chain) Analyte_A Analyte (Hydrophobic Region) C18_Phase->Analyte_A Hydrophobic Interaction PFP_Phase PFP Ligand (F-Ring) Analyte_B Analyte (F-Phenol + Amine) PFP_Phase->Analyte_B Pi-Pi Stacking PFP_Phase->Analyte_B Dipole-Dipole PFP_Phase->Analyte_B Shape Selectivity

Caption: PFP phases utilize a "Three-Point Interaction" (Pi-Pi, Dipole, Hydrophobic) compared to the single-mode interaction of C18.

Troubleshooting & System Suitability

To ensure the method remains trustworthy over time, adhere to these System Suitability Tests (SST):

  • Resolution (

    
    ):  Must be 
    
    
    
    between the main peak and the nearest isomer impurity.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If tailing increases, the column may be fouled with basic impurities. Wash with 50:50 ACN:Water containing 0.1% TFA.
  • Retention Stability:

    
     should not drift more than 
    
    
    
    . Drifting usually indicates pH fluctuation in the aqueous mobile phase. Ensure buffer is freshly prepared.

References

  • Sielc Technologies. (n.d.). Separation of Aminophenol Isomers. Retrieved from Sielc.com. Link

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 994(1-2), 13-36. Link

  • Waters Corporation. (2020). Fluorinated Stationary Phases: Selectivity for Halogenated Compounds. Waters Application Notes. Link

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Link

  • PubChem. (2023). 2,6-Difluorophenol Compound Summary. National Library of Medicine. Link

Sources

Validation

Comparing reactivity of 3-Amino-2,6-difluorophenol vs 4-Amino-2,6-difluorophenol

This guide provides an in-depth technical comparison between 3-Amino-2,6-difluorophenol and 4-Amino-2,6-difluorophenol . It is designed for researchers requiring precise control over oxidative stability, nucleophilicity,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-Amino-2,6-difluorophenol and 4-Amino-2,6-difluorophenol . It is designed for researchers requiring precise control over oxidative stability, nucleophilicity, and acid-base properties in drug scaffold design.

Part 1: Executive Summary – The Stability vs. Reactivity Trade-off

The choice between the 3-amino and 4-amino isomers of 2,6-difluorophenol is rarely arbitrary; it dictates the metabolic fate and synthetic handle of your molecule.

  • 4-Amino-2,6-difluorophenol is a "high-energy" synthon. It is electron-rich and highly nucleophilic but suffers from a critical liability: facile oxidation to a reactive quinone imine . This makes it excellent for specific cyclization chemistries (e.g., benzoxazine synthesis) but potentially toxic or unstable in biological systems (metabolic activation).

  • 3-Amino-2,6-difluorophenol is the "stable" alternative. The meta relationship between the amine and hydroxyl groups electronically forbids quinone imine formation. It is less nucleophilic and more acidic, serving as a robust bioisostere for carboxylic acids in GABAergic drug design without the oxidative toxicity risks of the 4-isomer.

Part 2: Physiochemical Profile & Structural Logic[1]

The following table synthesizes experimental data and theoretical predictions based on Hammett substituent constants.

Feature4-Amino-2,6-difluorophenol 3-Amino-2,6-difluorophenol
CAS Number 126058-97-7113512-69-9
Electronic Relationship Para (Conjugated)Meta (Non-conjugated)
Oxidative Stability Low (Forms Quinone Imine)High (Resists Quinone formation)
Acidity (OH pKa) ~7.3 – 7.5 (Predicted)~6.5 – 6.8 (Predicted)
N-Nucleophilicity High (Boosted by OH +M effect)Moderate/Low (Inductive withdrawal by F)
Primary Application Reactive Intermediate, Benzoxazine synthesisStable Bioisostere, Scaffold design
Storage Requirement Inert atmosphere (Argon), -20°CDesiccated, RT or 4°C
Mechanistic Insight: The Fluorine Effect

In both isomers, the fluorine atoms at positions 2 and 6 exert a strong inductive withdrawing effect (-I), significantly lowering the pKa of the phenolic hydroxyl compared to non-fluorinated aminophenols (pKa ~10).

  • In the 4-isomer , the amine is para to the OH. The resonance donation (+M) of the amine opposes the inductive withdrawal of the fluorines, slightly retaining electron density on the oxygen.

  • In the 3-isomer , the amine is meta.[1] Its resonance effect cannot reach the hydroxyl group. Consequently, the -I effects of both the fluorines and the amine reinforce each other, making the 3-isomer significantly more acidic.

Part 3: Reactivity Deep Dive

Oxidative Instability (The Quinone Imine Pathway)

The most critical distinction is the susceptibility of the 4-isomer to oxidation. In the presence of mild oxidants (or even air at basic pH), 4-amino-2,6-difluorophenol undergoes a 2-electron oxidation to form 2,6-difluoro-1,4-benzoquinone imine .

  • Risk: This intermediate is a potent Michael acceptor (electrophile). In a biological context, it can alkylate DNA or proteins (hepatotoxicity). In synthesis, it leads to polymerization (tars).

  • Advantage: This same pathway is utilized to synthesize 1,4-benzoxazines via Inverse Electron Demand Diels-Alder (IEDDA) reactions.

Visualizing the Divergent Pathways:

Reactivity Start4 4-Amino-2,6-difluorophenol QI Quinone Imine Intermediate (Reactive Electrophile) Start4->QI Oxidation (-2e-, -2H+) Tox Protein Adducts / Toxicity QI->Tox Nucleophilic Attack (Bio-macromolecules) Benz 1,4-Benzoxazine (Scaffold Synthesis) QI->Benz IEDDA Cyclization (Synthetic Utility) Start3 3-Amino-2,6-difluorophenol Stable Metabolic Stability (No Quinone Formation) Start3->Stable Meta-Substitution Blocks Oxidation Bioiso Carboxylic Acid Bioisostere (GABA-AT Inhibition) Stable->Bioiso Drug Design

Caption: Divergent reactivity pathways. The 4-isomer (top) enters a redox-active manifold, while the 3-isomer (bottom) remains chemically stable.

Nucleophilic Substitution (N-Functionalization)

When using these molecules as building blocks (e.g., amide coupling):

  • 4-Amino isomer: The nitrogen is highly nucleophilic due to the "push" from the para-hydroxyl group.

    • Protocol Note: Reactions can be run at lower temperatures (0°C). Requires protection of the phenol to prevent O-acylation side reactions.

  • 3-Amino isomer: The nitrogen is less nucleophilic. It is flanked by an ortho-fluorine (position 2), which exerts a steric and electronic (inductive withdrawing) penalty.

    • Protocol Note: Requires stronger electrophiles or higher temperatures. Catalyst loading (e.g., DMAP in acylations) may need to be increased.

Part 4: Experimental Protocols

Protocol A: Handling the 4-Amino Isomer (Oxidation Prevention)

Use this protocol to prevent "blackening" of the material due to quinone formation.

  • Solvent Degassing: Sparge all reaction solvents (MeOH, DCM) with Argon for 15 minutes prior to dissolution.

  • Acidic Stabilization: If storing the compound in solution, maintain a pH < 4 using dilute HCl. The protonated anilinium species is resistant to oxidation.

  • Quenching: When working up reactions involving the 4-isomer, add a reducing agent (e.g., Sodium Ascorbate or Sodium Bisulfite) to the aqueous layer to reverse any incidental quinone imine formation.

Protocol B: Selective N-Acylation of 3-Amino-2,6-difluorophenol

Due to lower nucleophilicity, this isomer requires forcing conditions compared to the 4-isomer.

  • Dissolution: Dissolve 1.0 eq of 3-amino-2,6-difluorophenol in anhydrous THF (0.2 M).

  • Base: Add 1.2 eq of 2,6-Lutidine . Note: Avoid Triethylamine if possible; Lutidine is less likely to promote O-acylation via general base catalysis in this specific steric environment.

  • Electrophile: Add 1.1 eq of Acid Chloride dropwise at Room Temperature (not 0°C).

  • Monitoring: Heat to 40°C if conversion is <50% after 1 hour. The ortho-fluorine effect retards the rate significantly compared to the 4-isomer.

Part 5: Applications in Drug Discovery

1. GABA-AT Inhibitors (Bioisosterism) Both isomers have been studied as lipophilic bioisosteres for


-aminobutyric acid (GABA).
  • The 2,6-difluorophenol moiety mimics the acidity of a carboxylic acid (pKa ~7) but with higher membrane permeability.

  • Selection Rule: If your target protein has a cysteine residue in the active site, avoid the 4-isomer , as it may covalently modify the enzyme via the quinone imine mechanism (suicide inhibition). Use the 3-isomer for reversible, competitive inhibition.

2. Scaffold Synthesis

  • Benzoxazines: Use 4-amino-2,6-difluorophenol .[2] The ability to oxidize to the quinone imine allows for "one-pot" cyclizations with alkenes.

  • Stable Biaryls: Use 3-amino-2,6-difluorophenol .[3][4] It serves as a stable aniline coupling partner in Suzuki-Miyaura reactions (via borylation of the amine-derived halide) without interfering redox chemistry.

References

  • GABA-AT Inhibition & Bioisosterism

    • Title: The role of fluorine in medicinal chemistry: The 3-(aminomethyl)-2,6-difluorophenol and 4-(aminomethyl)-2,6-difluorophenol.
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

  • Quinone Imine Formation & Toxicity

    • Title: Amine oxidation and the chemistry of quinone imines.
    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link][5]

  • pKa and Substituent Effects

    • Title: Substituent effects on the physical properties and pKa of phenol.[6][7][8]

    • Source: Intern
    • URL:[Link]

  • Benzoxazine Synthesis via Quinone Imines

    • Title: Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines.
    • Source: ACS Sustainable Chemistry & Engineering.
    • URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for Impurity Profiling of 3-Amino-2,6-difluorophenol

Introduction: The Criticality of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with exacting standards...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with exacting standards of quality, safety, and efficacy. 3-Amino-2,6-difluorophenol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The fluorine atoms on the aromatic ring can significantly enhance metabolic stability and binding affinity, making it a valuable intermediate. However, the very synthesis that creates this molecule can also introduce impurities—unwanted chemical entities that can compromise the safety and effectiveness of the final drug product.

Impurity profiling, the identification and quantification of these impurities, is therefore not merely a quality control checkbox; it is a fundamental requirement mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[1] An impure drug is devoid of the guarantees of safety and quality, and its presence in the market can lead to adverse patient events.[2] This guide provides a comprehensive framework for establishing a robust impurity profiling program for 3-Amino-2,6-difluorophenol, focusing on the strategic use of reference standards and comparative analytical methodologies. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Anticipating the Unknown: A Rationale-Based Approach to Potential Impurities

To control impurities, one must first understand their origin. The impurity profile of any API or intermediate is a direct fingerprint of its synthetic lineage. While multiple proprietary synthesis routes for 3-Amino-2,6-difluorophenol exist, a common approach involves the nitration of a 2,6-difluorophenol precursor followed by reduction.

This hypothetical pathway allows us to logically predict the types of impurities that may arise:

  • Starting Materials & Intermediates: Incomplete conversion can lead to the presence of 2,6-difluorophenol or the intermediate, 3-Nitro-2,6-difluorophenol, in the final product.

  • Isomeric Impurities: During the nitration step, electrophilic substitution can occur at other positions on the aromatic ring, leading to the formation of isomeric impurities such as 4-Nitro-2,6-difluorophenol and their corresponding amino-isomers (e.g., 4-Amino-2,6-difluorophenol). These are often the most challenging to separate due to their similar physicochemical properties.

  • By-products: Side reactions, such as over-reduction or degradation, can introduce other related substances.

  • Reagents and Solvents: Residual reagents or solvents used in the synthesis and purification steps are also considered impurities.[2]

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Origins A 2,6-Difluorophenol (Starting Material) B Nitration (HNO₃/H₂SO₄) A->B E 3-Amino-2,6-difluorophenol (Final Product) A->E Carry-over C 3-Nitro-2,6-difluorophenol (Intermediate) B->C I2 Isomeric By-product (e.g., 4-Amino-2,6-difluorophenol) B->I2 Side Reaction D Reduction (e.g., H₂/Pd-C) C->D C->E Incomplete Reaction D->E I4 Degradation Product E->I4 Storage/Stress I1 Residual Starting Material (2,6-Difluorophenol) I3 Residual Intermediate (3-Nitro-2,6-difluorophenol)

Caption: Hypothetical synthesis of 3-Amino-2,6-difluorophenol and origins of impurities.

The Cornerstone of Quantification: Reference Standards

Accurate impurity profiling is impossible without well-characterized reference standards. These standards serve as the benchmark against which product batches are tested, providing the basis for both identification (by comparing retention times, for example) and quantification.

Types of Reference Standards:

  • Primary Standards: Officially recognized standards (e.g., from USP, Ph. Eur.) that provide the highest level of purity and characterization. These are often not available for novel or specific process impurities.

  • Secondary/Working Standards: In-house or commercially sourced standards that are qualified against a primary standard. These are used for routine analysis.

  • Isolated Impurities: When a commercial standard is unavailable, an impurity must be isolated from the bulk material (e.g., by preparative HPLC) and its structure unequivocally confirmed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[3] This isolated material then becomes the in-house reference standard.

For novel intermediates like 3-Amino-2,6-difluorophenol, it is highly probable that reference standards for process-specific impurities will not be commercially available. Therefore, a proactive strategy of isolation, synthesis, and characterization is essential for any robust drug development program.

Orthogonal Analytical Strategies: A Self-Validating Approach

No single analytical technique can answer all questions. A robust impurity profiling method relies on orthogonal techniques—different methods that measure the same attribute based on different chemical principles—to ensure all impurities are detected. For this purpose, we combine High-Performance Liquid Chromatography (HPLC) for separation and quantification with Mass Spectrometry (MS) for identification.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying impurities in pharmaceutical analysis.[3] Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of separations, even for closely related isomers. UV detection is robust, linear, and suitable for quantitative analysis of aromatic compounds.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS provides molecular weight information and fragmentation patterns, which are crucial for identifying the structure of unknown impurities.[4] Techniques like electrospray ionization (ESI) are "soft" ionization methods that often preserve the molecular ion, simplifying spectral interpretation.[4]

G cluster_workflow Analytical Workflow Sample Sample of 3-Amino-2,6-difluorophenol HPLC HPLC Separation (C18 Column) Sample->HPLC Split HPLC->Split UV UV Detector (Quantification) Split->UV ~99% MS Mass Spectrometer (Identification) Split->MS ~1% Data Impurity Profile (Purity, Identity, Quantity) UV->Data MS->Data

Caption: Orthogonal analytical workflow combining HPLC-UV and LC-MS.

Experimental Protocol: Comparative HPLC-UV Analysis

This protocol describes a validated, stability-indicating HPLC method for the impurity profiling of 3-Amino-2,6-difluorophenol. The inclusion of System Suitability Test (SST) criteria ensures the system is performing as expected before any sample analysis, making the protocol a self-validating system.

1. Objective: To separate, detect, and quantify process-related impurities and degradation products in -Amino-2,6-difluorophenol.

2. Materials and Reagents:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (≥99%)

  • Reference Standards: 3-Amino-2,6-difluorophenol (main component), and any available known impurity standards.

3. Chromatographic Conditions:

  • Rationale: A reverse-phase C18 column is chosen for its versatility in separating moderately polar aromatic compounds. A gradient elution is employed to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are resolved effectively within a reasonable runtime. Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry, allowing the same method to be used for LC-MS identification.[5]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 5
    25 80
    30 80
    31 5

    | 40 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile

  • Reference Standard Stock (1.0 mg/mL): Accurately weigh about 25 mg of 3-Amino-2,6-difluorophenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (1.0 mg/mL): Prepare in the same manner as the Reference Standard Stock.

  • SST Solution: Prepare a solution containing the main component and known impurities at a level of ~0.5%. This is used to verify the system's ability to separate the impurities from the main peak.

5. System Suitability Test (SST) Protocol:

  • Rationale: SST is a non-negotiable part of any validated analytical method. It demonstrates that the chromatographic system is fit for its intended purpose on the day of analysis.

  • Procedure: Inject the SST solution five replicate times.

  • Acceptance Criteria:

    • Tailing Factor (for the main peak): ≤ 2.0

    • Resolution (between the main peak and the closest eluting impurity): ≥ 2.0

    • Relative Standard Deviation (RSD) of Peak Area (for the main peak): ≤ 2.0%

6. Analysis Procedure:

  • Perform the SST and ensure all criteria are met.

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the Reference Standard solution.

  • Inject the Sample Solution in duplicate.

  • Process the chromatograms, integrating all peaks greater than the reporting threshold (e.g., 0.05% as per ICH Q3A guidelines for a maximum daily dose ≤ 2g/day).[6]

Comparative Data Analysis

The ultimate goal is to compare different batches or suppliers to ensure consistent quality. The following table presents hypothetical data from the analysis of three different lots of 3-Amino-2,6-difluorophenol.

Peak Information Lot A Lot B Lot C ICH Thresholds
RT (min) Area % Area % Area %
3-Nitro-2,6-difluorophenol18.50.08%0.16%0.04%
4-Amino-2,6-difluorophenol12.80.11%0.06%0.12%
3-Amino-2,6-difluorophenol 13.2 99.75% 99.68% 99.80%
Unknown Impurity 121.30.06%N/DN/D
Total Impurities 0.25% 0.22% 0.16%
Purity (by Area %) 99.75% 99.78% 99.84%
Note: Thresholds are dose-dependent and shown for illustrative purposes based on ICH Q3A guidelines.[6]

Interpretation of Results:

  • Lot A: Contains three impurities above the reporting threshold of 0.05%. The isomeric impurity at 12.8 min is at 0.11%, which is below the identification threshold.

  • Lot B: Shows a higher level of the 3-Nitro intermediate (0.16%). According to ICH guidelines, this impurity is now above the identification threshold and its structure must be confirmed (e.g., via LC-MS) and reported.

  • Lot C: Is the purest lot, with all individual impurities below the identification threshold.

This comparative analysis, grounded in validated data and regulatory guidance, allows a scientist to make informed decisions about supplier qualification, batch release, and process optimization. It transforms raw data into actionable knowledge, underpinning the safety and quality of the final pharmaceutical product.

References

  • SIELC. (n.d.). Separation of 3-Amino-2,6-dimethylphenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol. Retrieved from [Link]

  • P, S., & V, K. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Drug Design and Discovery. Retrieved from [Link]

  • German Social Accident Insurance. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 2,6-Difluorophenol in Pharmaceutical Innovations. Retrieved from [Link]

  • Patel, R. M., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal for Pharmaceutical Research Scholars. Retrieved from [Link]

  • Knauer. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Retrieved from [Link]

  • Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Gogna, K., et al. (2020). Regulatory aspects of Impurity profiling. International Journal of Drug Regulatory Affairs. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-2,6-difluorophenol

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Amino-2,6-difluorophenol. As a halogenated aminophenol derivative, this compound requires meticulous handling and dispos...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Amino-2,6-difluorophenol. As a halogenated aminophenol derivative, this compound requires meticulous handling and disposal protocols to mitigate risks to personnel, facilities, and the environment. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Profile: Understanding the "Why" Behind the Precautions

3-Amino-2,6-difluorophenol and structurally similar compounds present a multi-faceted hazard profile. Understanding these risks is fundamental to appreciating the necessity of the stringent disposal protocols outlined below. The primary hazards stem from its potential toxicity, corrosivity, and environmental persistence as a halogenated organic compound. Analogous compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin and eye damage.[1][2][3]

Hazard ClassificationDescription & RationaleSource
Acute Toxicity (Oral, Dermal) Based on data from similar fluorinated and aminated phenols, there is a high potential for toxicity if ingested or absorbed through the skin. The molecular structure suggests it can interfere with key biological processes.[1][3]
Skin & Eye Irritation/Corrosion Phenolic compounds are often corrosive. The presence of fluorine atoms can enhance this property, leading to severe skin burns and serious eye damage upon contact.[2]
Respiratory Irritation As a fine powder or dust, this compound can cause irritation to the mucous membranes and upper respiratory tract if inhaled.[1] All handling should be performed in a well-ventilated area, preferably a chemical fume hood.[4][5]
Environmental Hazard Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[6] Therefore, release into sewers or waterways is strictly prohibited.[7][6][7]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling any quantity of 3-Amino-2,6-difluorophenol for disposal, it is imperative to establish a safe working environment. This is a non-negotiable first line of defense.

Engineering Controls:

  • Chemical Fume Hood: All handling and preparation for disposal must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Eyewash Station & Safety Shower: Facilities must be equipped with an immediately accessible eyewash station and safety shower.[1][5]

Personal Protective Equipment (PPE): The following PPE is mandatory. Standard lab coats and single-layer nitrile gloves are insufficient.

PPE CategorySpecificationRationale & Standard
Eye & Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles. Conforms to OSHA 29 CFR 1910.133.[1]
Hand Protection Wear appropriate protective gloves (e.g., heavy-duty nitrile or neoprene).Prevents skin contact and absorption. Conforms to OSHA 29 CFR 1910.138.[1]
Body Protection A chemically resistant lab coat or apron over full-coverage clothing.Protects against skin exposure from spills or contamination.[1][4]
Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of dust generation outside a fume hood.Conforms to OSHA's 29 CFR 1910.134.[4]

Step-by-Step Disposal Protocol

The proper disposal of 3-Amino-2,6-difluorophenol is a multi-step process governed by its classification as a hazardous, halogenated organic waste.

Step 1: Waste Classification and Segregation

The foundational principle of chemical waste management is correct classification and segregation. As a halogenated organic compound, 3-Amino-2,6-difluorophenol waste must not be mixed with non-halogenated solvent waste.[8][9] Co-mingling these waste streams can complicate the disposal process, increase costs, and pose safety risks.

U.S. Environmental Protection Agency (EPA) guidelines under 40 CFR Part 261.3 must be consulted to formally classify the waste, but it should be handled as hazardous waste by default.[5]

WasteSegregation cluster_0 Decision Process Waste Generated Waste (3-Amino-2,6-difluorophenol) CheckHalogen Does the waste contain Fluorine, Chlorine, Bromine, or Iodine? Waste->CheckHalogen Halogenated Halogenated Hazardous Waste Container CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Waste Container CheckHalogen->NonHalogenated No

Caption: Waste segregation decision flow for halogenated compounds.

Step 2: Preparing Solid Waste for Disposal

This applies to unused or expired 3-Amino-2,6-difluorophenol, as well as solid materials contaminated with the compound.

  • Work Inside a Fume Hood: Place the original container and all necessary disposal materials inside a chemical fume hood.

  • Container Selection: Use a designated, leak-proof, and sealable hazardous waste container. The container must be compatible with the chemical.

  • Transfer: Carefully transfer the solid chemical into the waste container. If dealing with contaminated solids (e.g., weigh paper, paper towels), place them directly into the container.

  • Labeling: Affix a completed hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 3-Amino-2,6-difluorophenol."

    • The specific hazards (e.g., Toxic, Corrosive).

    • The date accumulation started.

  • Sealing and Storage: Securely close the container.[8] Store it in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong bases or oxidizing agents.[1][5]

Step 3: Managing Small Spills for Disposal

For small spills of solid 3-Amino-2,6-difluorophenol, follow this procedure.

  • Ensure Safety: Alert personnel in the area and ensure proper PPE is worn.

  • Prevent Dust Formation: Do not dry sweep the powder. To minimize dust generation, you can gently cover the spill with an inert absorbent material.[2][5] Some protocols for similar solids recommend dampening the material with 60-70% ethanol before transfer.[10]

  • Contain and Collect: Carefully sweep or scoop the contaminated material into a designated hazardous waste container.[5][10]

  • Decontaminate: Use absorbent paper dampened with a suitable solvent (like 60-70% ethanol followed by soap and water) to wipe the spill area.[10] All cleaning materials must be disposed of as hazardous waste.

  • Package and Label: Seal the waste container and any contaminated cleaning materials in a vapor-tight bag or container for disposal.[10] Label clearly as described in Step 2.

SpillCleanup cluster_1 Spill Cleanup Workflow Spill Small Spill Occurs Secure 1. Secure Area Don PPE Spill->Secure Contain 2. Cover & Dampen (to prevent dust) Secure->Contain Collect 3. Scoop into Hazardous Waste Container Contain->Collect Decon 4. Decontaminate Surface (Collect all materials) Collect->Decon Dispose 5. Seal, Label & Store for Pickup Decon->Dispose

Caption: Step-by-step workflow for small spill cleanup and disposal.

Step 4: Final Disposal Pathway
  • Collection: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. You are responsible for the waste from "cradle to grave."[9]

  • Ultimate Disposal: The standard and required method for this type of waste is high-temperature incineration in a licensed facility equipped with an afterburner and a flue gas scrubber to handle the halogenated byproducts.[1][3] Landfilling is not an appropriate disposal method.[7]

Decontamination of Reusable Equipment

Glassware and other reusable equipment that have come into contact with 3-Amino-2,6-difluorophenol must be decontaminated.

  • Initial Rinse: Perform an initial rinse with a suitable organic solvent (e.g., ethanol or acetone) under a fume hood. This rinseate must be collected and disposed of as halogenated hazardous waste.

  • Washing: After the initial solvent rinse, wash the equipment thoroughly with soap and water.

  • Final Rinse: Rinse with deionized water and allow to dry.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 3-Amino-2,6-difluorophenol is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. The causality is clear: its toxic and corrosive nature necessitates stringent PPE and engineering controls, while its halogenated structure demands specific, segregated waste streams destined for high-temperature incineration. By adhering to these detailed protocols, researchers can ensure they are protecting themselves, their colleagues, and the environment in a compliant and responsible manner.

References

  • Material Safety Data Sheet. (n.d.).
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